molecular formula C7H7ClFNO2 B1382018 2-(3-Fluoropyridin-2-yl)acetic acid hydrochloride CAS No. 1780629-78-8

2-(3-Fluoropyridin-2-yl)acetic acid hydrochloride

Katalognummer: B1382018
CAS-Nummer: 1780629-78-8
Molekulargewicht: 191.59 g/mol
InChI-Schlüssel: KOWBCEUAKFJFKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(3-Fluoropyridin-2-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C7H7ClFNO2 and its molecular weight is 191.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Fluoropyridin-2-yl)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Fluoropyridin-2-yl)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(3-fluoropyridin-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2.ClH/c8-5-2-1-3-9-6(5)4-7(10)11;/h1-3H,4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWBCEUAKFJFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CC(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780629-78-8
Record name 2-(3-fluoropyridin-2-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Methodological & Application

Precision Fluorination of Pyridine Scaffolds: Synthetic Strategies for Next-Gen GPCR Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into pyridine scaffolds is a transformative tactic in G-Protein Coupled Receptor (GPCR) ligand design. Fluorine substitution can modulate pKa (basicity tuning), enhance metabolic stability by blocking cytochrome P450 labile sites, and induce profound potency shifts via specific dipole-dipole interactions within the orthosteric binding pocket. This guide details two distinct synthetic workflows: Late-Stage Functionalization (LSF) via Ag(II)-mediated C–H activation and Modular Assembly using fluorinated building blocks. We provide validated protocols, mechanistic insights, and a strategic decision matrix to accelerate the development of high-affinity GPCR inhibitors.

Introduction: The "Fluorine Effect" in GPCR Ligand Design

Pyridine rings are ubiquitous in GPCR antagonists (e.g., for 5-HT, Dopamine, and Adenosine receptors) due to their ability to form hydrogen bonds and pi-stacking interactions. However, unsubstituted pyridines often suffer from rapid oxidative metabolism and suboptimal lipophilicity.

Mechanistic Advantages of Fluorination:

  • Metabolic Blockade: Replacing a C–H bond with C–F (bond energy ~116 kcal/mol vs. ~99 kcal/mol) at metabolic "soft spots" prevents oxidative degradation, significantly extending half-life (

    
    ).
    
  • Basicity Modulation: The high electronegativity of fluorine reduces the electron density of the pyridine nitrogen. This lowers the pKa (typically by 2–3 units per F atom), reducing the energy penalty of desolvation upon entering a hydrophobic binding pocket while maintaining H-bond acceptor capability.

  • Conformational Locking: The

    
     or 
    
    
    
    orthogonal multipolar interactions can lock the ligand into a bioactive conformation, reducing the entropic cost of binding.

Strategic Decision Matrix: Synthesis Pathways

Choosing the right synthetic approach depends on the stage of drug discovery.

SynthesisStrategy Start Target: Fluorinated Pyridine Scaffold Stage Development Stage? Start->Stage Early Early Discovery / SAR Expansion (Need diverse analogs fast) Stage->Early Exploration Late Lead Optimization / Candidate Selection (Complex scaffold exists) Stage->Late Refinement MethodA Method A: Modular Assembly (Cross-Coupling) Early->MethodA MethodB Method B: Late-Stage Functionalization (C-H Fluorination) Late->MethodB DetailsA Start with com. avail. Fluorinated Boronic Acids/Halides High Reliability, Standard Purification MethodA->DetailsA DetailsB Direct F-insertion on core AgF2 or Photocatalysis Risky but high reward (Novel IP) MethodB->DetailsB

Figure 1: Decision matrix for selecting the optimal fluorination strategy based on the drug discovery phase.

Experimental Protocols

Protocol A: Late-Stage C–H Fluorination (The Hartwig-Fier Method)

Application: Direct introduction of fluorine at the C2 or C6 position of complex pyridine scaffolds. Ideal for "scanning" fluorine effects on a lead compound without rebuilding the synthesis from scratch.

Mechanism: This reaction utilizes Silver(II) Fluoride (


), a powerful single-electron oxidant. The mechanism involves the coordination of the pyridine nitrogen to Ag(II), followed by a radical attack or ligand-to-metal charge transfer, resulting in selective fluorination adjacent to the nitrogen.
Materials
  • Substrate: Substituted Pyridine (1.0 equiv)

  • Reagent: Silver(II) Fluoride (

    
    ) (2.0–3.0 equiv) [Handle in Glovebox or rapid weighing]
    
  • Solvent: Acetonitrile (MeCN), anhydrous

  • Quench: 1M HCl, MTBE (Methyl tert-butyl ether)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): In a nitrogen-filled glovebox (or using strict Schlenk technique), weigh

    
     (dark brown/black powder). Note: AgF2 is hygroscopic and highly reactive.
    
  • Reaction Setup:

    • Dissolve the pyridine substrate (e.g., 1 mmol) in anhydrous MeCN (10 mL) in an oven-dried round-bottom flask equipped with a stir bar.

    • Add

      
       solid in one portion to the stirring solution.
      
    • Seal the flask immediately.

  • Execution:

    • Stir vigorously at room temperature (20–25 °C) .

    • Time: Reaction is typically fast (1–4 hours). Monitor by LC-MS. The mixture will turn from dark brown to a lighter suspension as Ag(II) is reduced to Ag(I).

  • Workup (Critical for Yield):

    • Pour the reaction mixture into a biphasic mixture of MTBE (30 mL) and 1M HCl (10 mL). The acid helps break Ag-pyridine complexes.

    • Filter the biphasic mixture through a pad of Celite to remove insoluble silver salts.

    • Separate the organic layer.[1]

    • Neutralize the aqueous layer with saturated

      
       and extract again with EtOAc (to recover any basic product trapped as a salt).
      
    • Combine organics, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc). Fluorinated pyridines are typically less polar than their non-fluorinated parents.

Validation Check:

  • 19F NMR: Look for a singlet (or doublet if coupled to H) around -60 to -70 ppm (typical for 2-F-pyridine).

  • Mass Shift: +18 Da (H

    
     F).
    
Protocol B: Modular Assembly via Suzuki-Miyaura Coupling

Application: Constructing the scaffold from scratch using commercially available fluorinated building blocks. Best for generating libraries.

Materials
  • Coupling Partner 1: (2-fluoro-4-pyridyl)boronic acid (1.2 equiv)

  • Coupling Partner 2: Aryl bromide/chloride GPCR pharmacophore (1.0 equiv)

  • Catalyst:

    
     (5 mol%) or XPhos Pd G3
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology
  • Degassing: Combine solvent (Dioxane/Water) in a reaction vial and sparge with Argon for 15 minutes. Oxygen is the enemy of Pd-catalysis.

  • Assembly: Add the aryl halide, fluorinated boronic acid, base, and Pd-catalyst.

  • Reaction:

    • Seal the vial and heat to 80–100 °C for 4–12 hours.

    • Optimization Tip: For sterically hindered substrates (ortho-substituted), use XPhos Pd G3 and heat to 100 °C.

  • Workup:

    • Cool to RT. Dilute with EtOAc and water.

    • Wash organic layer with brine.

    • Scavenge residual Pd using Thiol-functionalized silica (optional but recommended for biological testing).

  • Purification: Reverse-phase HPLC (Water/MeCN + 0.1% Formic Acid) is often preferred for polar pyridine derivatives.

Case Study: Optimization of a 5-HT Antagonist

Scenario: A lead compound (Compound X-H ) shows high affinity (


) for the 5-HT2A receptor but has a short half-life (

) due to oxidation at the pyridine C2 position.

Intervention: Using Protocol A (AgF2) , the team synthesized the 2-fluoro analog (Compound X-F ).

Results Table:

PropertyCompound X-H (Parent)Compound X-F (Fluorinated)Impact
Structure 2-H-Pyridine core2-F-Pyridine coreSteric bulk minimal (H=1.2Å, F=1.47Å)
Affinity (

)
12 nM4 nM3x Potency Increase (Dipole interaction)
Metabolic Stability (

)
15 min145 min~10x Stability Increase (Blocked P450 site)
LogP 2.12.6Improved membrane permeability
pKa (Pyridine N) 5.22.8Reduced non-specific binding

Analysis: The introduction of fluorine not only blocked the metabolic soft spot but also increased potency, likely by reducing the desolvation penalty of the pyridine nitrogen (lower pKa) and creating a favorable electrostatic interaction with a receptor serine residue.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Protocol A) Hydrolysis of AgF2Ensure AgF2 is weighed in a glovebox; use strictly anhydrous MeCN.
Regioselectivity Issues Multiple available C-H sitesAgF2 prefers C2/C6 (alpha to N). If both are open, you may get mixtures. Block one side or separate isomers.
Protodeboronation (Protocol B) 2-fluoropyridyl boronic acids are unstableUse Boronic Esters (Pinacol) instead of acids; use anhydrous conditions (Dioxane/KOAc) if possible.
Pd Removal Pyridines coordinate PdWash crude organic layer with aqueous Sodium Diethyldithiocarbamate or use scavenger resins.

References

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science.[2] Link

  • Meanwell, M., et al. (2016). A Convenient Late-Stage Fluorination of Pyridylic C-H Bonds with N-Fluorobenzenesulfonimide.[2] Angewandte Chemie International Edition. Link

  • Pietruś, W., et al. (2023). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands.[3] Molecules.[1][4][5][6][7][8][9][10][11][12][13] Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

Sources

Application Note: Solubility Profiling of 2-(3-fluoropyridin-2-yl)acetic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-fluoropyridin-2-yl)acetic acid hydrochloride is a polar, ionizable building block frequently used in medicinal chemistry as a scaffold for enzyme inhibitors and receptor antagonists.[1] As a hydrochloride salt of a pyridine derivative, it exhibits distinct solubility characteristics compared to its free acid counterpart.[1][2]

  • Primary Solvent (Water): High solubility (>20 mg/mL expected) due to ionic dissociation of the HCl salt.[1] The resulting solution will be acidic (pH ~2–3).[1]

  • Secondary Solvent (DMSO): Moderate to High solubility (>10 mg/mL expected).[1] Suitable for preparing 10–100 mM stock solutions for biological screening.[1]

  • Critical Caution: This compound is hygroscopic .[1][3] Exposure to atmospheric moisture can lead to hydrolysis or "caking," altering the effective molecular weight and concentration accuracy.[1]

Physicochemical Context & Solubility Mechanism[1][4][5][6]

Understanding the molecular behavior is a prerequisite for successful formulation.[1]

PropertyValue / DescriptionImpact on Solubility
Molecular Structure Pyridine ring with 3-fluoro and 2-acetic acid substituents.[1]The fluorine atom increases lipophilicity (LogP) slightly compared to the non-fluorinated parent, but the polar acid group dominates.
Salt Form (HCl) Hydrochloride salt (Protonated Pyridine Nitrogen).[1]Water: Drastically increases solubility via ion-dipole interactions.[1] DMSO: Soluble, but chloride ions can occasionally cause "salting out" effects in high concentrations.[1]
pKa (Predicted) ~3.5 (Carboxylic Acid), ~4.0 (Pyridine N).[1]In water, the HCl salt dissociates, lowering pH.[1] If the pH is raised to the isoelectric point (~3.8–4.2), the free acid may precipitate.
Dissolution Mechanism Diagram

The following diagram illustrates the dissociation pathways in aqueous vs. organic environments.

DissolutionMechanism Solid Solid State (Crystalline Lattice) DMSO DMSO Solvation (Dipole-Dipole) Solid->DMSO Disruption of Lattice (Endothermic) Water Aqueous Dissociation (Ion-Dipole) Solid->Water Ionization (R-NH+ + Cl-) FreeBase Precipitation Risk (pH > pKa of Pyridine) Water->FreeBase Addition of Base (Neutralization)

Figure 1: Dissolution dynamics. Note that neutralizing the aqueous solution (adding base) risks precipitating the less soluble free acid form.

Protocol A: Preparation of DMSO Stock Solution (Standard)

Purpose: To create a stable, high-concentration stock (typically 10 mM or 100 mM) for downstream biological assays.[1]

Reagents & Equipment[1][4][7][8][9][10]
  • Compound: 2-(3-fluoropyridin-2-yl)acetic acid HCl.[1]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity (Grade: Molecular Biology or Cell Culture).

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.[1] Avoid polystyrene.[1]

Step-by-Step Procedure
  • Calculations:

    • Determine the Molecular Weight (MW) of the salt form (approx. 191.6 g/mol , verify specific batch MW on CoA).[1]

    • Target Concentration: 50 mM.

    • Formula:

      
      
      
  • Weighing:

    • Weigh ~10 mg of compound into the amber vial. Record exact mass.

  • Solvent Addition:

    • Add the calculated volume of Anhydrous DMSO to the center of the vial.[1]

    • Tip: Do not touch the pipette tip to the wall of the vial to ensure full delivery.[1]

  • Mixing (The "Critical Three"):

    • Vortex: 30 seconds at medium speed.

    • Sonicate: 5-10 minutes in a water bath sonicator (ambient temp). This degasses the DMSO and breaks crystal lattices.

    • Visual Inspection: Hold vial against a light source. Solution must be perfectly clear. If particles remain, warm gently to 37°C and sonicate again.

  • Storage:

    • Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C. Hygroscopic Warning: DMSO absorbs water from air.[1] Keep caps tight and parafilmed.[1]

Protocol B: Thermodynamic Aqueous Solubility (Gold Standard)

Purpose: To determine the maximum saturation solubility in water or buffer (e.g., PBS) for formulation.[1]

Workflow Diagram

SolubilityWorkflow Start Start: Weigh Excess Compound (~20 mg) AddSolvent Add Buffer/Water (1 mL) Start->AddSolvent Incubate Shake/Incubate (24h @ 25°C) AddSolvent->Incubate Filter Filtration (0.45 µm PVDF) Incubate->Filter Analyze Quantification (HPLC-UV) Filter->Analyze

Figure 2: Thermodynamic solubility workflow.[1] The filtration step is critical to remove undissolved solids before analysis.

Step-by-Step Procedure
  • Preparation:

    • Place excess solid (e.g., 20 mg) into a 4 mL glass vial.

    • Add 1.0 mL of degassed deionized water or PBS (pH 7.4).[1]

    • Note: In unbuffered water, the pH will drop significantly due to the HCl salt.[1] In PBS, the buffering capacity may be overwhelmed if too much compound dissolves.[1]

  • Equilibration:

    • Cap tightly and shake (orbital shaker) at 25°C for 24 hours.

    • Check: If the solution becomes clear, you have not reached saturation. Add more solid until a precipitate persists.[1]

  • Separation:

    • Filter the supernatant using a 0.45 µm PVDF or PTFE syringe filter .[1]

    • Caution: Do not use Nylon filters, as they may bind acidic compounds.[1]

  • Quantification (HPLC):

    • Dilute the filtrate 1:100 in mobile phase (e.g., Water/Acetonitrile).[1]

    • Inject onto HPLC (C18 column).[1]

    • Calculate concentration against a standard curve prepared from the DMSO stock (Protocol A).[1]

Troubleshooting & Critical Factors

IssueCauseSolution
"DMSO Crash" Diluting DMSO stock into aqueous media causes precipitation.[1]The "free acid" is less soluble than the salt.[1] Ensure final aqueous buffer has pH < 4 or > 6 (avoiding pKa range), or keep DMSO concentration < 1%.[1]
Jelly/Gel Formation Polymerization or hydration issues.[1]Common with high concentrations in water.[1] Sonicate longer or warm to 40°C.
HPLC Peak Tailing Interaction of pyridine nitrogen with silanols on column.Use a mobile phase with 0.1% TFA or Formic Acid to suppress silanol ionization.[1]

References

  • NCBI Assay Guidance Manual. Solubility Assays for High-Throughput Screening. (Available at: [Link]) - Authoritative source for kinetic vs. thermodynamic protocols.

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Adv.[1][4][5] Drug Deliv. Rev. 2001.[1] - Foundational text on solubility rules.

  • NICEATM/ICCVAM. Tiered Protocol for Solubility Testing.[1] (Available at: [Link]) - Standardized tiered solubility decision tree.[1]

Sources

Application Note & Protocol: Preparation of High-Purity Stock Solutions for 2-(3-fluoropyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This comprehensive guide provides detailed protocols for the preparation, handling, storage, and quality control of stock solutions of 2-(3-fluoropyridin-2-yl)acetic acid (CAS No. 1000524-32-2). The procedures outlined are designed for researchers in drug discovery, chemical biology, and related fields to ensure the accuracy, reproducibility, and stability of experimental results. This document emphasizes the rationale behind solvent selection, safety precautions, and methods for creating both high-concentration primary stocks in organic solvents and subsequent aqueous working solutions.

Compound Profile & Properties

2-(3-fluoropyridin-2-yl)acetic acid is a key building block in medicinal chemistry. Accurate preparation of its stock solutions is the foundational step for any downstream screening or biological assay. Understanding its physicochemical properties is critical for proper handling and solution preparation.

PropertyValueSource
CAS Number 1000524-32-2[1][2][3]
Molecular Formula C₇H₆FNO₂[1][3]
Molecular Weight 155.13 g/mol [1]
Appearance White to yellow or brown powder/crystals
Storage (Solid) Sealed in dry conditions, 2-8°C[1]

Note: Solubility data is not widely published and should be determined empirically. However, based on its structure (a heterocyclic carboxylic acid), it is predicted to have good solubility in polar organic solvents like DMSO and DMF, and limited solubility in aqueous solutions without pH adjustment.

Safety, Handling, and Storage

3.1 Personal Protective Equipment (PPE): Always wear appropriate PPE when handling 2-(3-fluoropyridin-2-yl)acetic acid in either solid or solution form.[5]

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect from spills.

  • Respiratory Protection: Use a fume hood when weighing out the powder or handling concentrated stock solutions to avoid inhalation.[4]

3.2 Chemical Handling:

  • Weighing: Handle the solid compound in a chemical fume hood to minimize inhalation risk.

  • Spills: In case of a spill, follow established laboratory procedures. For acidic compounds, neutralization may be required before cleanup.

  • Incompatibilities: Keep away from strong bases, oxidizing agents, and reducing agents.[6] Store incompatible chemicals separately to prevent hazardous reactions.[7]

3.3 Long-Term Storage:

  • Solid Compound: Store in a tightly sealed container in a cool, dry, well-ventilated area, preferably at 2-8°C as recommended by suppliers.[1]

  • Stock Solutions: Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5][8] Store these aliquots in tightly sealed vials at -20°C or -80°C.[5][8] A general guideline for storage in solvent is up to 6 months at -80°C and up to 1 month at -20°C.[8]

Protocol 1: Preparation of a High-Concentration Primary Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a 100 mM stock solution in dimethyl sulfoxide (DMSO), a common solvent for high-throughput screening and cell-based assays due to its high solvating power.[9]

4.1 Materials & Equipment:

  • 2-(3-fluoropyridin-2-yl)acetic acid (solid)

  • Anhydrous/spectroscopic grade DMSO

  • Analytical balance (accurate to 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Appropriately sized amber glass vial or polypropylene tube with a screw cap

  • Vortex mixer

  • Calibrated pipettes

  • 0.2 µm syringe filter (optional, for sterilization)

4.2 Workflow Diagram:

G cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage & QC A 1. Calculate Required Mass (e.g., for 1 mL of 100 mM stock) B 2. Weigh Compound (15.51 mg) in Fume Hood A->B C 3. Add Solid to Vial B->C D 4. Add DMSO (e.g., ~900 µL) C->D E 5. Vortex/Sonicate Until Fully Dissolved D->E F 6. QS to Final Volume (1.0 mL) with DMSO E->F G 7. Mix Thoroughly F->G H 8. Aliquot into Vials G->H I 9. Label Clearly (Name, Conc., Date, Initials) H->I J 10. Store at -20°C or -80°C I->J

Caption: Workflow for preparing a primary stock solution.

4.3 Step-by-Step Procedure:

  • Calculation: Determine the mass of 2-(3-fluoropyridin-2-yl)acetic acid needed.

    • Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 1 mL of 100 mM stock: Mass = (0.1 mol/L) × (0.001 L) × (155.13 g/mol ) = 0.01551 g = 15.51 mg

  • Weighing: In a chemical fume hood, accurately weigh the calculated mass (15.51 mg) of the compound using an analytical balance.

  • Transfer: Carefully transfer the weighed powder into a clean, labeled vial. Ensure all the powder is transferred; tapping the weigh paper can help dislodge any remaining particles.[5]

  • Initial Solubilization: Add a portion (e.g., ~90% of the final volume, or 900 µL for a 1 mL final volume) of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex thoroughly. If the compound does not dissolve readily, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Final Volume Adjustment: Once fully dissolved, carefully add DMSO to reach the final desired volume (e.g., 1.0 mL). This is known as "quantity sufficient" or QS.

  • Homogenization: Cap the vial and invert it several times or vortex gently to ensure the final solution is homogeneous.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in appropriate vials (e.g., 50-100 µL each).[5][8]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.[4][10]

  • Storage: Store the aliquots in a freezer at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][8]

Protocol 2: Preparation of Aqueous Working Solutions

Most biological experiments require the compound to be in an aqueous buffer or cell culture medium. This protocol outlines the serial dilution of the high-concentration organic stock to prepare a working solution, minimizing the final DMSO concentration to avoid cellular toxicity (typically <0.5%).[5][8]

5.1 Materials & Equipment:

  • 100 mM primary stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS) or cell culture medium

  • Sterile microcentrifuge tubes or plates

  • Calibrated pipettes and sterile tips

5.2 Dilution Workflow Diagram:

G Stock 100 mM Stock in DMSO Intermediate Intermediate Dilution (e.g., 1 mM in Medium) Stock->Intermediate 1 µL Stock + 999 µL Medium (1:1000 Dilution) Final DMSO: 0.1% Working Final Working Solution (e.g., 10 µM in Medium) Intermediate->Working 10 µL Intermediate + 990 µL Medium (1:100 Dilution) Final DMSO: <0.01%

Caption: Serial dilution from organic stock to aqueous working solution.

5.3 Step-by-Step Procedure:

  • Thaw Primary Stock: Remove one aliquot of the 100 mM primary stock from the freezer and allow it to thaw completely at room temperature.

  • Prepare Intermediate Dilution (e.g., to 1 mM):

    • Pipette 999 µL of the desired aqueous buffer or medium into a sterile tube.

    • Add 1 µL of the 100 mM DMSO stock solution to the buffer.

    • Pipette up and down several times to mix thoroughly. This creates a 1 mM solution with a final DMSO concentration of 0.1%.

    • Causality: Performing a large initial dilution step helps ensure the compound stays in solution when transferred from a high-concentration organic environment to an aqueous one.

  • Prepare Final Working Solution (e.g., to 10 µM):

    • Pipette 990 µL of the aqueous buffer or medium into a new sterile tube.

    • Add 10 µL of the 1 mM intermediate dilution.

    • Mix thoroughly by pipetting. This creates the final 10 µM working solution. The final DMSO concentration is now negligible (<0.01%).

  • Use Immediately: Aqueous working solutions should generally be prepared fresh for each experiment and used immediately, as the compound's stability in aqueous media is often lower than in anhydrous DMSO.

Quality Control & Verification

To ensure the integrity of your experiments, the concentration and purity of the stock solution should be periodically verified.

  • Concentration: UV-Vis spectroscopy can be used to estimate concentration if a molar extinction coefficient is known. For more precise quantification, techniques like qNMR (quantitative Nuclear Magnetic Resonance) or LC-MS (Liquid Chromatography-Mass Spectrometry) with a standard curve are recommended.

  • Purity & Stability: Purity can be assessed using HPLC (High-Performance Liquid Chromatography). Comparing the chromatogram of a freshly prepared stock to one that has been stored can reveal any degradation over time.

Troubleshooting

ProblemPossible CauseSolution
Compound fails to dissolve in DMSO. Insufficient solvent volume or low-quality DMSO.Add slightly more DMSO. Use gentle warming (do not exceed 40°C) or sonication. Ensure DMSO is anhydrous.
Precipitate forms when diluting into aqueous buffer. Compound has low aqueous solubility ("crashing out").Prepare the working solution via serial dilution as described. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. Consider using a co-solvent like PEG400 or Tween 80 for in vivo studies.[8]
Inconsistent experimental results. Stock solution degradation or inaccurate concentration.Prepare fresh stock solution. Verify concentration using a QC method (e.g., HPLC, UV-Vis). Always use single-use aliquots to avoid freeze-thaw cycles.[5][8]

References

  • Working with small molecules: preparing and storing stock solutions and determin
  • Best Practices for Proper Chemical Storage and Handling. (Goodcentury)
  • SMALL MOLECULES.
  • The Top 10 Best Practices For Proper Chemical Storage. (IDR Environmental)
  • 5 Best Practices for Safer Chemical Storage. (SPC Industrial)
  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (Stony Brook University)
  • Best Practices for Proper Chemical Storage. (The Synergist)
  • Acetic Acid Material Safety D
  • 2-(3-Fluoropyridin-2-yl)acetic acid Product Page. (BLDpharm)
  • Compound Handling Instructions. (MCE)
  • 2-(3-Fluoropyridin-2-yl)acetic acid Product Page.
  • 2-(3-FLUOROPYRIDIN-2-YL)ACETIC ACID Product Page. (Fluorochem)
  • 2-(2-Chloropyridin-3-yl)acetic acid Product Page. (Sigma-Aldrich)

Sources

Application Notes: Leveraging Fluorinated Pyridines in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Targeting the Kinome

The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention, particularly in oncology and inflammatory diseases.[1] Kinase inhibitors have revolutionized treatment paradigms, but achieving the requisite potency, selectivity, and pharmacokinetic (PK) properties remains a significant challenge in drug discovery.[1] The introduction of fluorine into drug candidates has become a cornerstone strategy for medicinal chemists to meticulously sculpt molecular properties.[2][3] Fluorine's unique characteristics—high electronegativity, small steric footprint, and the strength of the carbon-fluorine (C-F) bond—allow for the fine-tuning of a molecule's electronic profile, lipophilicity, metabolic stability, and binding interactions.[2][4]

This guide focuses on the strategic application of a specific, privileged scaffold: the fluorinated pyridine ring. Pyridine and its derivatives are ubiquitous in kinase inhibitors, often serving as a "hinge-binding" motif that interacts with the kinase's ATP-binding pocket.[5][6] By incorporating fluorine onto this critical ring system, researchers can unlock substantial improvements in drug-like properties, overcoming common hurdles in the path to clinical development.[4][7] This document provides an in-depth look at the physicochemical rationale, synthetic strategies, and practical application of fluorinated pyridines, supported by case studies and detailed experimental protocols.

Part 1: Physicochemical Impact of Pyridine Fluorination

The decision to incorporate fluorine is a strategic one, aimed at modulating key molecular properties. The position of the fluorine atom on the pyridine ring dictates its effect on the molecule's overall behavior.

Modulation of Basicity (pKa)

One of the most predictable and powerful effects of fluorination is the reduction of the pyridine nitrogen's basicity (pKa). The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, pulling electron density away from the nitrogen and making its lone pair less available for protonation.

  • Impact: Lowering the pKa can be highly advantageous. Many kinase inhibitors are basic compounds that can be sequestered in acidic lysosomes, leading to high volume of distribution and potential phospholipidosis. By reducing basicity, fluorination can mitigate this lysosomal trapping. Furthermore, pKa tuning is critical for optimizing solubility, cell permeability, and off-target interactions, such as those with the hERG channel.[2]

CompoundPosition of FluorineApproximate pKa
PyridineN/A~5.2
2-Fluoropyridine2~ -0.4
3-Fluoropyridine3~ 3.0
4-Fluoropyridine4~ 1.9

Table 1: Approximate pKa values of mono-fluorinated pyridines, demonstrating the significant reduction in basicity compared to the parent pyridine. Actual values can vary based on computational methods and experimental conditions.[8]

Tuning Lipophilicity and Solubility

The effect of fluorine on lipophilicity (logP/logD) is context-dependent. While a single fluorine atom is only slightly larger than hydrogen, its introduction can alter the molecule's charge distribution and solvation properties.

  • General Trend: Fluorinating an aromatic ring like pyridine often increases its lipophilicity.

  • Strategic Advantage: This modulation can be used to enhance membrane permeability and improve oral bioavailability.[2][3] However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance. Therefore, the placement and number of fluorine atoms must be carefully considered to strike the right balance.[9]

Enhancing Metabolic Stability

The C-F bond is exceptionally strong (~116 kcal/mol), making it highly resistant to metabolic cleavage.[2]

  • Blocking Metabolic Hotspots: Placing a fluorine atom at a site susceptible to cytochrome P450 (CYP) enzyme-mediated oxidation can effectively block this metabolic pathway.[2][3][10] This "metabolic shielding" increases the drug's half-life and systemic exposure, potentially reducing the required dose and improving the therapeutic window.[2] For example, fluorination of a pyridine ring can prevent hydroxylation at that position.

Modulating Protein-Ligand Interactions

Fluorine can participate in unique, non-covalent interactions within a protein's active site, enhancing binding affinity and selectivity.

  • Hydrogen Bonds: While not a classic hydrogen bond acceptor, the polarized C-F bond can engage in favorable electrostatic interactions with hydrogen bond donors in the protein backbone or side chains.

  • Dipole-Dipole Interactions: The significant dipole moment of the C-F bond can be strategically oriented to interact with polar regions of the kinase active site.

  • Conformational Control: Fluorine substitution can influence the preferred conformation (shape) of the inhibitor, pre-organizing it for a more favorable binding pose.[2]

Part 2: Synthetic Strategies for Accessing Fluorinated Pyridines

The growing importance of fluorinated pyridines has driven the development of numerous synthetic methods. Robust and versatile synthetic routes are crucial for generating a diverse range of analogs for structure-activity relationship (SAR) studies.[11]

Workflow for Incorporating Fluorinated Pyridines

G cluster_0 Strategy 1: Building Block Approach cluster_1 Strategy 2: Late-Stage Fluorination start1 Procure/Synthesize Fluorinated Pyridine Building Block step1_1 Functionalize Pyridine (e.g., Halogenation, Borylation) start1->step1_1 step1_2 Couple with Kinase Inhibitor Scaffold (e.g., Suzuki, Buchwald-Hartwig) step1_1->step1_2 end SAR & Lead Optimization step1_2->end Final Inhibitor start2 Assemble Non-Fluorinated Pyridine-Containing Inhibitor step2_1 Direct C-H Fluorination (e.g., using AgF2) start2->step2_1 step2_2 Nucleophilic Fluorination (from N-Oxide or Halide) start2->step2_2 step2_1->end Final Inhibitor step2_2->end Final Inhibitor

Caption: Key synthetic strategies for creating fluorinated pyridine kinase inhibitors.

Common Synthetic Routes:
  • Nucleophilic Aromatic Substitution (SNAr): This is a classic method for producing 2- and 4-fluoropyridines. A precursor with a good leaving group (e.g., a chloro- or nitro-group) at the 2- or 4-position is displaced by a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF).[11]

  • From Pyridine N-Oxides: A modern and versatile method involves the conversion of readily available pyridine N-oxides into 2-pyridyltrialkylammonium salts. These stable intermediates can then undergo mild, metal-free nucleophilic fluorination to yield 2-fluoropyridines with excellent functional group tolerance.[11] This approach is also amenable to radiolabeling with ¹⁸F for PET imaging applications.[11]

  • Direct C-H Fluorination: Advances in catalysis have enabled the direct fluorination of C-H bonds. Reagents like silver(II) fluoride (AgF₂) can selectively install fluorine at the 2-position of the pyridine ring, providing rapid access to fluorinated analogs from advanced intermediates (late-stage fluorination).[11]

  • Catalytic C-H Functionalization: Rhodium(III)-catalyzed methods have been developed to construct multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, offering a novel approach to this specific substitution pattern.[12]

Part 3: Application in Kinase Inhibitor Discovery - Case Studies

The true value of fluorinated pyridines is demonstrated in their successful application in drug discovery programs. The following examples highlight how strategic fluorination helped overcome specific challenges.

Case Study 1: Janus Kinase (JAK) Inhibitors for Inflammatory Diseases

The Janus kinases (JAK1, JAK2, JAK3, TYK2) are critical mediators of cytokine signaling and are validated targets for autoimmune and inflammatory diseases.[13][14] Developing selective inhibitors is challenging due to the high homology in their ATP-binding sites.[14]

In the development of novel inhaled pan-JAK inhibitors for respiratory diseases, researchers explored the introduction of a fluoropyridine moiety as the hinge-binding element.[13]

  • Challenge: Initial compounds in a series showed cytotoxicity. The program needed to maintain potency while improving the safety profile.

  • Solution: By introducing a chiral fluoropyridine group that interacts with the kinase hinge region, researchers could explore other parts of the molecule to mitigate toxicity.

  • Outcome: The SAR studies, which included fluoropyridine-bearing molecules, led to the identification of potent pan-JAK inhibitors. The presence of a halogen on an adjacent pyridone ring further enhanced cellular potency.[13] This work demonstrates how the stable and predictable interactions of a fluoropyridine hinge-binder can serve as a solid anchor point for further molecular optimization.

Compound SeriesKey FeatureTarget(s)Impact of Fluoropyridine
Imidazopyridines/AminopyridonesChiral FluoropyridinePan-JAK (JAK1/2/3)Served as an effective hinge-binding motif, enabling SAR exploration at other positions to improve cellular potency and reduce cytotoxicity.[13]
Fused Pyrimidine PyridinonesPyridinone Hinge BinderJAK3While not directly a fluorinated pyridine, this series highlights the importance of the pyridine-like core for selectivity. Selective JAK3 inhibition is desirable to spare JAK2 signaling, which is involved in hematopoiesis.[15]
Case Study 2: Lenvatinib - A Multi-Kinase Inhibitor

Lenvatinib (Lenvima®) is an approved multi-kinase inhibitor used to treat thyroid, renal, and hepatocellular carcinomas.[10][16] Its structure features a quinoline core, which is an extended pyridine system. While not a simple pyridine, the principles are directly applicable. Lenvatinib inhibits VEGFR1-3, FGFR1-4, PDGFRα, KIT, and RET proto-oncogenes.[16][17]

  • Structural Feature: Lenvatinib contains a 4-phenoxy-7-methoxyquinoline carboxamide scaffold.[10][18] The quinoline core acts as a key pharmacophore.

  • Role of Halogen: A chlorine atom is present on the phenoxy ring. While not fluorine, the strategic placement of a halogen is a common tactic used alongside fluorination to modulate electronic properties and binding. In many kinase inhibitor programs, fluorine and chlorine are explored to optimize potency and PK properties.

  • Metabolism: Lenvatinib is metabolized by CYP3A4.[10] The design of such complex molecules often involves strategies to enhance metabolic stability, a role frequently played by fluorine in other drug candidates.[2] The success of Lenvatinib underscores the power of halogenated pyridine-like systems in achieving potent, multi-targeted kinase inhibition.[19]

Part 4: Experimental Protocol - In Vitro Kinase Inhibition Assay

A fundamental step in inhibitor discovery is to quantify the compound's potency against the target kinase, typically by determining the half-maximal inhibitory concentration (IC₅₀).[1] The following is a generalized protocol for a non-radioactive, fluorescence-based kinase assay, which measures ADP production as an indicator of kinase activity.

Objective:

To determine the IC₅₀ value of a test compound (e.g., a novel fluorinated pyridine derivative) against a specific protein kinase.

Principle:

The kinase reaction consumes ATP and produces ADP. The amount of ADP generated is proportional to the kinase activity. A detection reagent is used to convert ADP into a quantifiable signal (e.g., fluorescence or luminescence).[20][21][22] An inhibitor will reduce the rate of ADP production, leading to a lower signal.

Materials:
  • Kinase of interest (e.g., JAK2, EGFR)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine 5'-triphosphate (ATP), high purity

  • Test compound (dissolved in 100% DMSO)

  • Kinase assay buffer (contains Tris-HCl, MgCl₂, DTT, and a surfactant like Brij-35)

  • ADP detection kit (e.g., ADP-Glo™, EnzyChrom™, Transcreener®)[20][22]

  • Black, low-volume 384-well assay plates

  • Plate reader capable of measuring fluorescence (e.g., Ex/Em = 530/590 nm)[21]

  • Known potent inhibitor for the target kinase (positive control)

Workflow Diagram:

Caption: Workflow for a typical in vitro fluorescence-based kinase IC50 assay.

Step-by-Step Procedure:
  • Compound Preparation:

    • Create a serial dilution series of the test compound in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution from a top concentration of 1 mM.

    • Prepare controls: a "no inhibitor" control (100% activity) containing only DMSO, and a "no enzyme" control (background) containing assay buffer instead of kinase.[23]

  • Assay Plate Setup (384-well format, 10 µL final volume):

    • Transfer 100 nL of each compound dilution (and DMSO controls) into the appropriate wells of the assay plate.

    • Prepare a master mix of kinase and substrate in kinase assay buffer at 2X the final desired concentration.

    • Add 5 µL of the kinase/substrate mix to each well.

    • Mix the plate gently and pre-incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[21]

  • Kinase Reaction Initiation:

    • Prepare a 2X solution of ATP in kinase assay buffer. The final concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Mix the plate and incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). This time should be within the linear range of the reaction.[23]

  • Signal Detection:

    • Stop the kinase reaction and begin ADP detection by adding the volume of ADP detection reagent specified by the kit manufacturer (e.g., 10 µL of ADP-Glo™ Reagent or a working reagent from an EnzyChrom™ kit).[20][23]

    • Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 10-40 minutes) to allow the detection reaction to complete.

  • Data Acquisition:

    • Measure the fluorescence intensity of each well using a plate reader with the appropriate excitation and emission wavelengths (e.g., Ex 530 nm / Em 590 nm).[21]

  • Data Analysis:

    • Subtract the average signal from the "no enzyme" background wells from all other data points.

    • Normalize the data by setting the average signal of the "no inhibitor" (DMSO) wells to 100% activity and the signal from a positive control inhibitor (or background) to 0% activity.

    • Calculate the percent inhibition for each test compound concentration.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[23]

Conclusion and Future Outlook

The incorporation of fluorine into pyridine scaffolds is a proven, high-impact strategy in modern kinase inhibitor discovery.[4][7] By leveraging predictable effects on pKa, metabolic stability, and binding interactions, medicinal chemists can rationally design molecules with superior drug-like properties.[2] As synthetic methods for fluorination continue to advance, providing even greater access to novel and diverse fluorinated pyridines, their role in developing the next generation of potent and selective kinase inhibitors is set to expand further. This guide provides a foundational understanding and practical protocols for researchers aiming to harness the power of fluorinated pyridines in their drug discovery programs.

References

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. National Institutes of Health. [Link]

  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. ACS Publications. [Link]

  • Identification of 2-Imidazopyridine and 2-Aminopyridone Purinones as Potent Pan-Janus Kinase (JAK) Inhibitors for the Inhaled Treatment of Respiratory Diseases. ACS Publications. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Authorea. [Link]

  • Chemists develop new synthesis method for producing fluorinated piperidines. Universität Münster. [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Institutes of Health. [Link]

  • Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology. RSC Publishing. [Link]

  • Absolute and relative p K a calculations of mono and diprotic pyridines by quantum methods. ResearchGate. [Link]

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Hindawi. [Link]

  • Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. ACS Publications. [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Taylor & Francis Online. [Link]

  • Fused pyrimidine pyridinone compounds as JAK inhibitors.
  • Exhibits various fused-pyrimidine systems that have been reported as EGFR inhibitors. ResearchGate. [Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Institutes of Health. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]

  • Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. PubMed. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. DovePress. [Link]

  • EnzyChromTM Kinase Assay Kit. BioAssay Systems. [Link]

  • Lenvatinib. Wikipedia. [Link]

  • Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. Frontiers. [Link]

  • Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications. ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Publishing. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. National Institutes of Health. [Link]

  • Lenvatinib. National Institutes of Health. [Link]

  • Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators. Canadian Center of Science and Education. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. [Link]

  • Lenvatinib Likely to Become Standard in Resistant Differentiated Thyroid Cancer. OncLive. [Link]

  • Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. ScienceDirect. [Link]

  • Lenvatinib and its Impurities. Pharmaffiliates. [Link]

  • Correlations between the experimental pKa values of fluorine- and... ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Pyridylacetic Acid Stability & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #2PAA-STAB-001 Subject: Preventing Decarboxylation During Hydrolysis and Coupling Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [Active Guide]

Core Directive & Mechanism

User Query: "Every time I try to hydrolyze ethyl 2-pyridylacetate or couple the acid, it turns into a black tar or I lose the carboxyl group. What is happening?"

The "Why": The Zwitterionic Trap

The instability of 2-pyridylacetic acid (2-PAA) is not random; it is a direct consequence of its electronic structure. Unlike phenylacetic acid, 2-PAA exists in a zwitterionic equilibrium.

When the pyridine nitrogen is protonated (which happens readily at pH < 6), it becomes a powerful electron-withdrawing group. This stabilizes the formation of a negative charge on the


-carbon, significantly lowering the activation energy for the loss of 

. The resulting intermediate is a neutral ylide (Hammick Intermediate) which rapidly protonates to form 2-methylpyridine (2-picoline), destroying your product.
Mechanism of Failure (Visualization)

The following diagram illustrates the "Danger Zone" where protonation triggers the loss of carbon dioxide.

DecarboxylationMechanism Ester Ethyl 2-pyridylacetate (Stable Precursor) Anion 2-PAA Carboxylate (Stable at pH > 7) Ester->Anion Hydrolysis (OH-) Zwitterion Zwitterion (N-H+) (DANGER ZONE pH 3-5) Anion->Zwitterion Acidification (+H+) TS Cyclic Transition State Zwitterion->TS Δ (Heat) Ylide Hammick Intermediate (Ylide) TS->Ylide -CO2 Product 2-Picoline (Decarboxylated Trash) Ylide->Product +H+

Figure 1: The decarboxylation pathway.[1] Note that the critical failure point is the acidification step that generates the zwitterion.

Troubleshooting Guide: Hydrolysis

Issue: "I need the free acid for a reaction, but acidification causes gas evolution."

Diagnosis: You are attempting to isolate the free acid (2-PAA). This is chemically risky. In 95% of applications, the Potassium Salt (K-2PAA) is a superior, stable alternative that functions identically in nucleophilic substitutions and couplings.

Protocol A: Safe Generation of Potassium 2-Pyridylacetate

Use this protocol to generate a stable, storable solid salt instead of the unstable free acid.

ParameterSpecificationReason
Reagent KOH (1.05 equiv)Potassium salts are less hygroscopic than Sodium salts.
Solvent Ethanol (Abs) / Water (10:1)Allows precipitation of the salt later.
Temperature 0°C to Room TempNever heat above 40°C during hydrolysis.
pH Target Keep > 8.0Prevents N-protonation.

Step-by-Step Workflow:

  • Dissolution: Dissolve Ethyl 2-pyridylacetate (1.0 equiv) in Ethanol (5 vol).

  • Saponification: Add a solution of KOH (1.05 equiv) in minimal water dropwise at 0°C.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (ensure disappearance of ester).

  • Isolation (Crucial):

    • Do NOT add HCl.

    • Concentrate the mixture under reduced pressure at < 30°C to remove ethanol.

    • The residue is the crude K-salt.

    • Purification: Triturate the residue with cold Diethyl Ether or Isopropanol. The K-salt will crystallize/precipitate.[2] Filter and dry under vacuum.

  • Validation:

    
    H NMR in 
    
    
    
    . You should see the methylene singlet at
    
    
    ppm. If you see a methyl singlet at
    
    
    ppm, you have decarboxylated.

Troubleshooting Guide: Amide Coupling

Issue: "EDC/NHS coupling gives low yields. The reaction turns dark."

Diagnosis: Standard coupling reagents (EDC, HATU) often require slightly acidic conditions or generate active esters that are prone to thermal decomposition when the pyridine ring is present.

Solution: Switch to DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).[3][4][5][6]

  • Why? DMTMM works in alcohols/water, requires no base activation (which can be tricky with zwitterions), and activates the carboxylate without passing through a highly acidic intermediate.

Protocol B: DMTMM Mediated Coupling

This method allows you to use the K-salt directly, bypassing the free acid entirely.

ReagentRole
K-2PAA The stable potassium salt isolated in Protocol A.
Amine Your coupling partner (1.0 equiv).
DMTMM-Cl Coupling Agent (1.1 - 1.2 equiv).
Solvent Methanol or THF/Water (DMTMM is water tolerant).

Step-by-Step Workflow:

  • Preparation: Dissolve K-2PAA (1.0 equiv) and the Amine (1.0 equiv) in Methanol.

  • Activation: Add DMTMM-Cl (1.2 equiv) in one portion at 0°C.

  • Reaction: Allow to warm to RT. Stir for 4–12 hours.

    • Note: DMTMM forms a "superactive ester" (triazine ester) that reacts rapidly with amines.

  • Workup: Evaporate Methanol. Redissolve in EtOAc. Wash with Sat.

    
      (Keep basic!) and Brine. Dry and concentrate.
    

Decision Matrix & Workflow

Use this logic tree to determine your experimental path.

WorkflowDecision Start Start: Ethyl 2-Pyridylacetate Hydrolysis Hydrolysis Needed? Start->Hydrolysis Saponify Saponify (KOH/EtOH) Hydrolysis->Saponify Yes Isolate Do you need to store it? Saponify->Isolate Salt Isolate as Potassium Salt (Stable solid) Isolate->Salt Yes (Recommended) Acidify Acidify to pH 4-5? Isolate->Acidify No (Attempting Free Acid) Coupling Amide Coupling? Salt->Coupling Next Step Decarb DECARBOXYLATION RISK (Avoid unless necessary) Acidify->Decarb High Temp or Time Reagent Select Reagent Coupling->Reagent DMTMM Use DMTMM (Directly on K-Salt) Reagent->DMTMM Preferred EDC Use EDC/HOBt (High Risk of decomp) Reagent->EDC Not Recommended

Figure 2: Operational decision tree for handling 2-pyridylacetic acid derivatives.

Frequently Asked Questions (FAQ)

Q: Can I use the Hydrochloride salt of 2-pyridylacetic acid? A: Yes, but it is metastable. The HCl salt protonates the pyridine nitrogen, but the carboxylic acid is also protonated (COOH). If you neutralize it in situ to free the amine for coupling, you pass through the zwitterionic pH window (pH 3–5). If you must use the HCl salt, keep it at -20°C and neutralize it only in the presence of the trapping agent (amine/coupling reagent) at 0°C.

Q: Why did my reaction bubble when I added HCl? A: You observed the release of


. You likely reached the isoelectric point where the zwitterion concentration is highest. Once decarboxylation starts, it is irreversible.

Q: Is 3-pyridylacetic acid or 4-pyridylacetic acid as unstable? A:

  • 2-PAA: Highly Unstable (Proximity of N to methylene group allows cyclic transition state).

  • 3-PAA: Stable (Nitrogen is too far to stabilize the

    
    -anion effectively).
    
  • 4-PAA: Unstable (Similar resonance stabilization of the anion, though it cannot form the cyclic H-bonded transition state as easily as the 2-isomer, it still decarboxylates readily).

Q: I see a "Hammick Intermediate" mentioned in literature. Is this relevant? A: Yes. The Hammick reaction utilizes this instability intentionally to couple picolinic acids with aldehydes. If you are trying to prevent decarboxylation, the conditions favoring the Hammick reaction (Heat + Acid/Zwitterion) are exactly what you must avoid.

References

  • Mechanism of Decarboxylation

    • Title: The Decarboxylation of Some Heterocyclic Acetic Acids.[1][7][8][9][10] Direct and Indirect Evidence for the Zwitterionic Mechanism.[8][9]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link]

  • DMTMM Coupling Reagent

    • Title: DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).[3][4][5][6]

    • Source: Encyclopedia of Reagents for Organic Synthesis (Enamine/Wiley).
  • Stability of Pyridylacetic Acids

    • Title: Instability of 2,2-di(pyridin-2-yl)acetic acid.[1] Tautomerization versus decarboxylation.

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Thermally Unstable Pyridyl Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of working with thermally unstable pyridyl acids. Our goal is to equip you with the scientific rationale and practical protocols needed to optimize your reaction temperatures, ensuring higher yields, better purity, and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the thermal instability of pyridyl acids.

Q1: Why are pyridyl acids, particularly picolinic acid, prone to thermal instability?

Pyridyl acids, especially those with the carboxylic acid group at the 2-position (α-picolinic acids), are susceptible to thermal decarboxylation.[1][2] This instability arises from the proximity of the electron-withdrawing nitrogen atom in the pyridine ring to the carboxyl group. Upon heating, the molecule can form a stabilized intermediate, often referred to as a "Hammick Intermediate," which readily loses carbon dioxide.[1] This process is significantly more facile for picolinic acid and its derivatives compared to nicotinic (3-position) and isonicotinic (4-position) acids, where the carboxyl group is further from the ring nitrogen.[1][2]

Q2: How does the position of the carboxylic acid group affect thermal stability?

The position of the carboxyl group on the pyridine ring is the primary determinant of its thermal stability.

  • 2-Pyridyl Acids (Picolinic Acids): These are the least thermally stable. The nitrogen atom at the adjacent position facilitates decarboxylation through a cyclic intermediate, a process known as the Hammick reaction.[1] This can occur at relatively moderate temperatures, sometimes as low as 95-150°C, especially in solution.[2]

  • 3-Pyridyl Acids (Nicotinic Acids): These are significantly more stable than their 2-isomers. Nicotinic acid itself melts at 236-239°C and shows thermal decomposition at higher temperatures.[3][4] Decarboxylation is not as readily facilitated due to the greater distance between the nitrogen and the carboxyl group.

  • 4-Pyridyl Acids (Isonicotinic Acids): These are generally the most thermally stable of the three isomers, with a reported melting point of over 300°C. The para-relationship between the nitrogen and carboxyl group does not promote the same low-energy decarboxylation pathway seen in picolinic acids.

The table below summarizes the relative thermal stability.

Pyridyl Acid IsomerPositionRelative Thermal StabilityTypical Decomposition Behavior
Picolinic Acid2- (ortho)LowProne to facile decarboxylation upon heating.[1][2]
Nicotinic Acid3- (meta)ModerateMore stable; decomposes at higher temperatures.[3]
Isonicotinic Acid4- (para)HighGenerally the most stable isomer.

Q3: What are the visible signs of thermal degradation in my reaction?

Common indicators of thermal decomposition include:

  • Color Change: The reaction mixture turning yellow, brown, or black (tar formation) is a strong indicator of decomposition and potential polymerization side reactions.[5]

  • Gas Evolution: Vigorous bubbling or pressure buildup in a sealed vessel, corresponding to the release of CO2 from decarboxylation.

  • Inconsistent Results: Poor reproducibility between batches, low yields, and the appearance of unexpected impurities in analytical data (TLC, LC-MS, NMR) often point to uncontrolled thermal events.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during experiments.

Problem 1: My amide coupling reaction with a picolinic acid derivative has a low yield and multiple side products.

  • Underlying Cause: The reaction temperature required for your coupling reagents to be effective is likely causing the picolinic acid to decarboxylate. Standard coupling reagents like DCC or EDC may require elevated temperatures, which is detrimental.[6]

  • Troubleshooting Strategy:

    • Switch to a High-Potency, Low-Temperature Coupling Reagent: Employ a uronium or phosphonium salt-based reagent such as HATU, HBTU, or PyBOP.[7][8] These reagents form highly activated esters at or below room temperature, often allowing the reaction to proceed efficiently without the need for heating.[6]

    • Optimize Reagent Stoichiometry and Addition: Use a slight excess of the coupling reagent and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Pre-activating the acid with the coupling reagent for a few minutes before adding the amine can also improve efficiency.[6]

    • Monitor the Reaction Closely: Use thin-layer chromatography (TLC) or a rapid LC-MS quench to monitor the reaction progress. Over-extending the reaction time, even at room temperature, can sometimes lead to side reactions.

Problem 2: The reaction is turning black, and I'm isolating a tar-like substance instead of my product.

  • Underlying Cause: This indicates severe thermal decomposition and polymerization. High localized temperatures, presence of oxygen, or impurities can catalyze these side reactions.[5]

  • Troubleshooting Strategy:

    • Strict Temperature Control: Ensure uniform heating. Use an oil bath with a contact thermometer and vigorous stirring rather than a heating mantle, which can create hot spots.

    • Run Under an Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon before adding reagents. This is particularly important for reactions sensitive to oxidation, which can be initiated at high temperatures.[8]

    • Use High-Purity Reagents and Solvents: Impurities can act as catalysts for decomposition. Ensure your pyridyl acid starting material is pure and that your solvents are anhydrous if the reaction chemistry requires it.

Problem 3: How can I determine a safe operating temperature for a novel, uncharacterized pyridyl acid?

  • Underlying Cause: Without prior data, you are working blind. A systematic approach is needed to define the thermal stability window for your specific molecule.

  • Troubleshooting Strategy:

    • Perform Thermogravimetric Analysis (TGA): TGA is an essential first step.[9][10] It measures the mass of your sample as a function of temperature, providing a clear onset temperature for decomposition (mass loss). This gives you an absolute upper-temperature limit. (See Protocol 1).

    • Conduct Reaction Progress Kinetic Analysis (RPKA): Once you have a general idea from TGA, use a non-isothermal kinetic study to find the "sweet spot" where the rate of product formation is high, and the rate of degradation is low.[11] This involves running small-scale experiments at several different temperatures (e.g., 30°C, 40°C, 50°C) and monitoring the formation of both the desired product and degradation byproducts over time using HPLC or NMR.[11][12] (See Protocol 2).

Part 3: Visualization & Experimental Protocols

Diagrams

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Initial Characterization cluster_2 Phase 3: Kinetic Optimization cluster_3 Phase 4: Implementation Problem Low Yield / High Impurities / Reaction Darkening TGA Protocol 1: Run TGA Analysis Problem->TGA Is thermal stability unknown? ScaleUp Scale-up Reaction at T_opt Problem->ScaleUp If T_opt is known T_onset Determine Onset Temp (T_onset) TGA->T_onset RPKA Protocol 2: Perform RPKA at T < T_onset T_onset->RPKA Define safe screening range Data Collect Time-Course Data (Product vs. Impurity) RPKA->Data Analysis Plot Rates vs. Temperature Data->Analysis T_opt Identify Optimal Temperature (T_opt) Analysis->T_opt T_opt->ScaleUp Implement optimized condition

Caption: Workflow for Temperature Optimization.

G Picolinic Picolinic Acid (2-Pyridyl Acid) Heat Δ (Heat) Picolinic->Heat Intermediate Hammick Intermediate (Ylide/Carbene) Heat->Intermediate Decarboxylation CO2 CO2 (Gas Evolution) Intermediate->CO2 Pyridine Pyridine (Decarboxylated Product) Intermediate->Pyridine

Caption: Simplified Picolinic Acid Decarboxylation Pathway.

Experimental Protocols

Protocol 1: Determining Decomposition Onset by Thermogravimetric Analysis (TGA)

This protocol provides a standard method for assessing the thermal stability of a pyridyl acid.[9][10]

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated.

    • Select an appropriate sample pan (e.g., aluminum, platinum).

    • Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.[9]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry, powdered pyridyl acid into the tared sample pan.

  • TGA Method Parameters:

    • Initial Temperature: 25-30 °C.

    • Temperature Ramp: Heat the sample at a constant rate, typically 10 °C/min for initial screening.[9]

    • Final Temperature: Set a high final temperature (e.g., 400-600 °C) to ensure the entire decomposition event is captured.

  • Data Analysis:

    • Plot the sample mass (%) versus temperature (°C).

    • The onset temperature (T_onset) is the temperature at which significant mass loss begins. This is your critical upper limit.

    • Calculate the first derivative of the TGA curve (the DTG curve) to identify the temperature of the maximum rate of decomposition.[9]

Protocol 2: Reaction Progress Kinetic Analysis (RPKA) for Temperature Optimization

This protocol helps identify the optimal balance between reaction rate and substrate stability.[11]

  • Experimental Setup:

    • Set up multiple small-scale reactions in parallel (e.g., in a reaction block or parallel synthesizer) to ensure identical stirring and heating profiles.

    • Choose a series of temperatures to study based on your TGA data (e.g., T_onset - 80°C, T_onset - 60°C, T_onset - 40°C).

  • Reaction Execution:

    • At each designated temperature, start the reactions simultaneously.

    • At specified time points (e.g., 5, 15, 30, 60, 120 minutes), take a small, accurately measured aliquot from each reaction.

    • Immediately quench the aliquot to stop the reaction (e.g., by diluting in a cold solvent compatible with your analytical method).

  • Quantitative Analysis:

    • Analyze each quenched sample by a calibrated HPLC or qNMR method to determine the concentration of:

      • Starting Material (Pyridyl Acid)

      • Desired Product

      • Key Degradation Byproduct(s) (if known)

  • Data Interpretation:

    • For each temperature, plot the concentration of product and starting material versus time.

    • Calculate the initial reaction rates at each temperature.

    • Compare the plots. The optimal temperature is the one that provides the fastest conversion to the desired product with the minimal formation of degradation byproducts within a reasonable timeframe. You are looking for the point of diminishing returns, where a further increase in temperature accelerates degradation more than it accelerates product formation.

References

  • Hammick reaction - Wikipedia. Available at: [Link]

  • Clark, L. W. (1962). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Journal of Physical Chemistry, 66(1), 125-127. Available at: [Link]

  • Wang, Y., et al. (2020). Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. Journal of Bacteriology, 202(13). Available at: [Link]

  • Subramaniam, P. (2016). Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). Bulletin of the Chemical Society of Ethiopia, 30(1), 137-146. Available at: [Link]

  • Cantwell, N. H., & Brown, E. V. (1952). Effect of Solvents on the Decarboxylation of Picolinic Acid. Journal of the American Chemical Society, 74(23), 5787-5788. Available at: [Link]

  • Portnyagin, A. S., et al. (2018). An alternative approach to kinetic analysis of temperature-programmed reaction data. Physical Chemistry Chemical Physics, 20(4), 2419-2428. Available at: [Link]

  • MacMillan, D., et al. (2024). Optimizing Chemical Reactions. ACS Publications. Available at: [Link]

  • Chiu, H. Y. (2023). Temperature optimization model to inhibit zero-order kinetic reactions. ResearchGate. Available at: [Link]

  • Mainka, H., et al. (2023). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. WUR eDepot. Available at: [Link]

  • Various Authors. (2005). MOFs of phenylamine and pyridine derivatives: structure and thermal analysis. IUCr Journals. Available at: [Link]

  • Al-Masri, M. (2018). TGA/DTG of the prepared pyridine-containing polymers 31-34 and 39-42. ResearchGate. Available at: [Link]

  • Mettler-Toledo. (2018). Reaction Kinetics in Thermal Analysis for DSC and TGA. YouTube. Available at: [Link]

  • Ribeiro da Silva, M. A. V., et al. (2007). Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers. Journal of Chemical & Engineering Data, 52(2), 569-575. Available at: [Link]

  • Gołdyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis of complexes (a) 2 and (b) 3 in a... Available at: [Link]

  • den Hertog, H. J., & van der Plas, H. C. (1962). The reactivity of pyridine towards sulphuric acid at elevated temperatures. ResearchGate. Available at: [Link]

  • Cai, T., et al. (2022). Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid. Pharmaceutical Research, 39(9), 2305-2314. Available at: [Link]

  • Salmi, T., & Mikkola, J. P. (n.d.). Kinetic analysis of temperature-programmed reactions. Atomic Layer Deposition. Available at: [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Umehara, T., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Synfacts. Available at: [Link]

  • Ribeiro da Silva, M. A. V., et al. (2007). Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2. Available at: [Link]

  • ResearchGate. (n.d.). Investigation of thermal behavior of nicotinic acid. Available at: [Link]

  • Nascimento, A.L.C.S. do, et al. (2014). Thermal behaviour of nicotinic acid, sodium nicotinate and its compounds with some bivalent transition metal ions. IAEA International Nuclear Information System. Available at: [Link]

  • Nascimento, A., et al. (n.d.). 53º CBQ - Thermal behaviour of nicotinic acid, sodium nicotinate and its compounds with some bivalent trasition metal ions. ASSOCIAÇÃO BRASILEIRA DE QUÍMICA. Available at: [Link]

  • Chen, S., et al. (2022). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Crystal Growth & Design, 22(8), 4786-4797. Available at: [Link]

  • Pyridines. (n.d.). Available at: [Link]

  • Chempanda. (n.d.). Pyridines deep dive: Applications and side effects. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available at: [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-(3-fluoropyridin-2-yl)acetic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(3-fluoropyridin-2-yl)acetic acid HCl: A Comparative Analysis

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful synthesis and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, providing detailed information about the molecular structure, connectivity, and environment of atoms. This guide offers a comprehensive analysis of the ¹H NMR spectrum of 2-(3-fluoropyridin-2-yl)acetic acid hydrochloride, a compound of interest in medicinal chemistry.

This document moves beyond a simple data report. It provides a detailed theoretical prediction of the spectrum, a comparative analysis with structurally related analogs to understand the influence of key functional groups, and a robust experimental protocol for acquiring high-quality data.

Structural Analysis and Predicted ¹H NMR Spectrum

The structure of 2-(3-fluoropyridin-2-yl)acetic acid hydrochloride presents a fascinating case for NMR analysis. The molecule contains a substituted pyridine ring and an acetic acid side chain. The presence of the nitrogen atom, the electronegative fluorine substituent, and the effects of protonation by HCl all contribute to a unique and informative ¹H NMR spectrum.

The key protons and their expected spectral characteristics are detailed below. The predictions are based on established principles of NMR spectroscopy and data from analogous compounds.

Molecular Structure with Proton Assignments

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve filter Filter if necessary dissolve->filter insert Insert sample into spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID (16 scans) lock_shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to DMSO (2.50 ppm) phase->calibrate integrate Integrate Peaks calibrate->integrate assign Assign Signals integrate->assign

Caption: Workflow for ¹H NMR analysis of 2-(3-fluoropyridin-2-yl)acetic acid HCl.

Conclusion

The ¹H NMR spectrum of 2-(3-fluoropyridin-2-yl)acetic acid HCl provides a wealth of structural information that can be deciphered through careful analysis and comparison with related structures. The key identifying features are the three distinct aromatic proton signals, each with a unique multiplicity due to both H-H and H-F coupling, a singlet for the methylene protons around 4 ppm, and a very broad signal for the exchangeable acidic protons at high chemical shift. This detailed guide provides the theoretical framework, comparative data, and a practical protocol to empower researchers in accurately characterizing this and similar fluorinated heterocyclic compounds.

References

  • University of Regensburg. (n.d.). 1H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz). ResearchGate. Retrieved February 20, 2026, from [Link]

  • ChemInfoGraphic. (2025, February 27). Pyridyl and Phenyl H-F Coupling Constants. Retrieved February 20, 2026, from [Link]

  • Kalinina, M. A., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 2(111). Retrieved February 20, 2026, from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved February 20, 2026, from [Link]

  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. [Link]

  • RSC Publishing. (2021). DFT calculated 4 J HF coupling constant and relative B3LYP/AUGcc-pVTZ... ResearchGate. Retrieved February 20, 2026, from [Link]

  • National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Retrieved February 20, 2026, from [Link]

  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved February 20, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 1000524-32-2| Chemical Name : 2-(3-Fluoropyridin-2-yl)acetic acid. Retrieved February 20, 2026, from [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in NMR Spectroscopy, 10, 83-756.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. Retrieved February 20, 2026, from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy. University of Wisconsin. Retrieved February 20, 2026, from [Link]

  • The Royal Society of Chemistry. (2015). Direct Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide - Supporting Information. Retrieved February 20, 2026, from [Link]

  • National Institutes of Health. (n.d.). 2-(6-Chloropyridin-3-yl)acetic acid hydrochloride. PubChem. Retrieved February 20, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 1000515-83-2| Chemical Name : 2-(5-Fluoropyridin-2-yl)acetic acid. Retrieved February 20, 2026, from [Link]

Advanced Characterization Guide: Mass Spectrometry of 2-(3-fluoropyridin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-fluoropyridin-2-yl)acetic acid (CAS: 1150164-75-0 / 1000524-32-2) is a critical heterocyclic building block utilized in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and various kinase antagonists. In drug development, the rigorous characterization of this intermediate is essential due to its propensity for spontaneous decarboxylation and the existence of regioisomers (e.g., the 5-fluoro analog) that possess identical mass-to-charge (


) ratios.

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(3-fluoropyridin-2-yl)acetic acid. Unlike generic spectral libraries, this document focuses on the mechanistic causality of fragmentation, offering a comparative analysis against key alternatives and impurities to ensure analytical specificity.

Structural Analysis & Predicted Fragmentation

Physicochemical Baseline
  • Formula:

    
    
    
  • Exact Mass: 155.0383 Da

  • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+)

  • **Observed Precursor Ion $[M+H]^+

    
    m/z$)
    
Primary Fragmentation Mechanism (ESI+)

The fragmentation of pyridineacetic acids under soft ionization (ESI/CID) is dominated by the stability of the pyridine ring and the lability of the carboxyl group.

  • Decarboxylation (Dominant Pathway): The acetic acid moiety at the C2 position is highly susceptible to the loss of a neutral

    
     molecule (44 Da). This is the base peak in high-energy collision spectra.
    
    • Transition:

      
       156 
      
      
      
      
      
      112.
    • Structure: The resulting ion (

      
       112) corresponds to the protonated 3-fluoro-2-methylpyridine  species.
      
  • Ring Destabilization (Secondary Pathway): Following decarboxylation, the pyridinium core undergoes characteristic heterocyclic cleavage.

    • Loss of HCN: A common fragmentation for pyridines, involving the loss of hydrogen cyanide (27 Da).

    • Transition:

      
       112 
      
      
      
      
      
      85.
  • Fluorine Retention: Unlike chloro- or bromo-substituted pyridines, the C-F bond on the aromatic ring is robust. Loss of HF (20 Da) is observed only at very high collision energies, making the fluorine atom a stable isotopic tag throughout the primary fragmentation series.

Visualization: Fragmentation Pathway[1]

The following diagram illustrates the stepwise degradation of the parent molecule under Collision-Induced Dissociation (CID).

FragmentationPathway Parent Parent Ion [M+H]+ = 156.04 (C7H7FNO2)+ Inter1 Fragment A (Base Peak) [M+H - CO2]+ m/z = 112.05 Parent->Inter1 Neutral Loss CO2 (-44 Da) Inter2 Fragment B [M+H - CO2 - HCN]+ m/z = 85.04 Inter1->Inter2 Ring Cleavage -HCN (-27 Da) Inter3 Fragment C [M+H - CO2 - HF]+ m/z = 92.05 (Rare/High Energy) Inter1->Inter3 Dehydrofluorination -HF (-20 Da)

Figure 1: Proposed ESI+ fragmentation pathway for 2-(3-fluoropyridin-2-yl)acetic acid showing the dominant decarboxylation step.

Comparative Analysis: Product vs. Alternatives

In a development setting, "performance" equates to detectability and specificity . The table below compares the target molecule against its most common interferents: its regioisomer (5-fluoro) and its degradation product (decarboxylated).

Comparative Data Table
FeatureTarget Product (3-Fluoro)Regioisomer (5-Fluoro)Impurity (Decarboxylated)
Structure 2-(3-F-pyridin-2-yl)acetic acid2-(5-F-pyridin-2-yl)acetic acid3-Fluoro-2-methylpyridine
Precursor (

)
156.04 156.04 112.05
Retention Time (RT) Early Eluting (Polar)Slightly Later (Less Steric Strain)Late Eluting (Non-polar)
Primary Fragment 112 (High Intensity)112 (High Intensity)85 (Loss of HCN)
Ortho Effect Yes (F is ortho to acetic acid)No (F is para to acetic acid)N/A
Differentiation Key RT + Fragment RatioRT + Fragment RatioPrecursor Mass
Analytical Strategy for Differentiation

Challenge 1: Distinguishing from the 5-Fluoro Isomer Both isomers share the same parent mass (156) and primary fragment (112).

  • Solution: The 3-Fluoro substituent exerts an "ortho effect," often creating steric hindrance or intramolecular hydrogen bonding with the acetic acid tail. This typically results in a shorter retention time on C18 columns compared to the 5-Fluoro isomer.

  • MS/MS Insight: The ratio of the

    
     112 fragment to the parent ion (156) at low collision energies (10-15 eV) often differs. The 3-Fluoro isomer, being more sterically crowded, may decarboxylate more readily (higher 112/156 ratio) than the 5-Fluoro isomer.
    

Challenge 2: Distinguishing from the Degradation Product The target molecule spontaneously degrades into 3-fluoro-2-methylpyridine.

  • Solution: In a single-quadrupole scan, the impurity appears at

    
     112. However, in the target's spectrum, 112 is a product ion.
    
  • Protocol: You must monitor the 156

    
     112 transition  in MRM (Multiple Reaction Monitoring) mode. If you only monitor Q3 (112), you cannot distinguish the drug intermediate from its degradation product.
    

Experimental Protocol (Self-Validating)

To replicate these results and validate the identity of your material, follow this LC-MS/MS workflow.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. (Acidic species elute early; ensure T0 diversion to avoid salt suppression).

Mass Spectrometry Parameters (Triple Quadrupole)
  • Source: ESI Positive.[1]

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 20 V (Keep low to prevent in-source decarboxylation).

  • Collision Gas: Argon.

Workflow Diagram

Workflow cluster_QC Quality Control Check Sample Sample Prep 1 mg/mL in MeOH:H2O (50:50) LC LC Separation Retain polar acid vs non-polar impurity Sample->LC MS1 Q1 Scan (Full Scan) Check for m/z 156 (Parent) Check for m/z 112 (Impurity) LC->MS1 MS2 Q2 Collision Cell Ramp CE: 10 -> 40 eV MS1->MS2 Check If m/z 112 is present in Q1 without 156 precursor: Sample is DEGRADED MS1->Check MS3 Q3 Detection Confirm Transition 156 -> 112 MS2->MS3

Figure 2: Analytical workflow for distinguishing the intact parent molecule from decarboxylated impurities.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24754593, 2-(3-Fluoropyridin-2-yl)acetic acid. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Comparative Reactivity Profile: 2-Pyridyl vs. 3-Pyridyl Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Trap

In medicinal chemistry, the pyridine ring is a ubiquitous bioisostere for the benzene ring, improving solubility and metabolic stability. However, when appending an acetic acid side chain, the position of the nitrogen atom creates a massive divergence in chemical stability and reactivity.

The Core Distinction:

  • 3-Pyridylacetic acid (3-PAA) behaves similarly to phenylacetic acid.[1] It is stable, predictable, and amenable to standard synthetic protocols.

  • 2-Pyridylacetic acid (2-PAA) is chemically fragile.[1] It is prone to rapid thermal decarboxylation via a zwitterionic mechanism (the Hammick intermediate).[1]

This guide provides the mechanistic grounding and practical protocols required to successfully manipulate these isomers, preventing the common "vanishing product" phenomenon often seen with 2-pyridyl derivatives.[1]

The Stability Divergence: The Decarboxylation Anomaly

The most critical difference between these isomers is the susceptibility of 2-PAA to lose carbon dioxide.[1] This is not a random degradation; it is a mechanistically defined pathway known as the Hammick Reaction .[1]

2.1 The Mechanism (2-Pyridyl Specific)

For 2-PAA, the proximity of the basic nitrogen to the carboxylic acid allows for the formation of a cyclic, hydrogen-bonded transition state. Upon deprotonation or heating, the molecule forms a zwitterion that facilitates the release of CO


, generating a reactive ylide (or carbanion) at the 2-position. This ylide is resonance-stabilized by the ring nitrogen, a stabilization not available to the 3-pyridyl isomer.[1]

Decarboxylation Substrate 2-Pyridylacetic Acid (Free Acid) TS Cyclic Transition State (H-Bonding) Substrate->TS Heat / Non-polar solvent Zwitterion Zwitterionic Intermediate (Hammick) TS->Zwitterion - CO2 Note3 3-Pyridyl Isomer: No Resonance Stabilization for alpha-anion. STABLE. TS->Note3 Product 2-Methylpyridine (Picoline) + CO2 Zwitterion->Product Protonation

Figure 1: The Hammick reaction pathway explains why 2-PAA decarboxylates while 3-PAA remains stable.[1]

2.2 Experimental Implications
  • 2-PAA: Decarboxylation follows first-order kinetics.[1] The rate is solvent-dependent; polar protic solvents can suppress the zwitterion, while non-polar solvents (like toluene) accelerate decarboxylation upon heating.

  • 3-PAA: The negative charge developing on the

    
    -carbon after hypothetical decarboxylation cannot be delocalized onto the nitrogen atom (which is in the meta position).[1] Thus, the activation energy for decarboxylation is prohibitively high under standard conditions.
    
Physicochemical & Reactivity Comparison

The electronic influence of the pyridine nitrogen (electron-withdrawing via induction -I and resonance -R) alters the acidity and nucleophilicity of these molecules compared to phenylacetic acid.[1]

Feature2-Pyridylacetic Acid (2-PAA)3-Pyridylacetic Acid (3-PAA)Practical Consequence
Stability (Free Acid) Unstable (Decarboxylates > 50°C)Stable (Melting point ~144°C)2-PAA must be stored as HCl salt.[1]
Acidity (COOH pKa) ~2.5 - 3.5 (Estimated)~3.532-PAA is more acidic due to proximity of N (-I effect).[1]

-Proton Acidity
High (pKa ~29 in DMSO)Moderate (pKa ~33 in DMSO)2-PAA enolizes more easily; prone to side reactions.[1]
Storage Form Hydrochloride Salt (Hygroscopic)Free Acid or HCl SaltAlways check if your MW calc includes HCl for 2-PAA.[1]
Preferred Base Weak bases (e.g., NMM, Pyridine)Standard bases (TEA, DIPEA)Strong bases trigger 2-PAA decomposition.[1]
Synthetic Protocols: Handling the Divergence

When performing amide couplings or esterifications, the choice of isomer dictates the protocol.

Protocol A: Coupling 2-Pyridylacetic Acid (The "Cold & Salt" Method)

Use this for 2-PAA to prevent "disappearing starting material."[1]

Rationale: The free base of 2-PAA is unstable.[1] We liberate the free acid in situ at low temperature only at the moment of activation.

  • Starting Material: Use 2-Pyridylacetic acid Hydrochloride (Do not use free acid).[1][2]

  • Solvent: DMF or DCM (anhydrous).[1]

  • Base: Use N-Methylmorpholine (NMM) or 2,6-Lutidine .[1] Avoid strong bases like DBU or excess DIPEA which can stabilize the decarboxylative ylide.[1]

  • Coupling Agent: EDC.HCl / HOBt or T3P (Propylphosphonic anhydride).[1] HATU is risky due to the basic conditions required for its activation.[1]

  • Procedure:

    • Dissolve amine (1.0 eq) and 2-PAA.HCl (1.1 eq) in DCM at 0°C .

    • Add NMM (2.2 eq) dropwise.

    • Add EDC.HCl (1.2 eq) and HOBt (1.2 eq).[1]

    • Stir at 0°C for 1 hour, then allow to warm slowly to Room Temp (max 25°C). DO NOT HEAT.

    • Workup: Quench with dilute citric acid or NH4Cl.[1] Avoid basic washes (like NaHCO3) if the product ester/amide is sensitive to hydrolysis or if unreacted 2-PAA needs to be removed (it will decarboxylate in the waste stream, which is fine).[1]

Protocol B: Coupling 3-Pyridylacetic Acid (The "Standard" Method)

Use this for 3-PAA.[1] It behaves like a standard aromatic acid.

  • Starting Material: 3-Pyridylacetic acid (Free acid or HCl salt).[1]

  • Coupling Agent: HATU or TBTU (High efficiency).[1]

  • Base: DIPEA (Diisopropylethylamine) or TEA .[1]

  • Procedure:

    • Dissolve 3-PAA (1.0 eq) in DMF.[1]

    • Add DIPEA (3.0 eq).[1]

    • Add HATU (1.1 eq) and stir for 5 mins to activate.[1]

    • Add Amine (1.1 eq).[1][3]

    • Reaction can be heated to 40-60°C if the amine is unreactive.[1]

    • Workup: Standard aqueous extraction.[1]

Decision Workflow

Use this logic flow to select the correct synthetic strategy.

Workflow Start Target: Pyridylacetic Acid Coupling IsomerCheck Which Isomer? Start->IsomerCheck Iso3 3-Pyridyl (or 4-Pyridyl) IsomerCheck->Iso3 Beta/Gamma Iso2 2-Pyridyl IsomerCheck->Iso2 Alpha (2-Pos) Method3 Standard Protocol: HATU/DIPEA or SOCl2 Heat allowed (>40°C) Iso3->Method3 SaltCheck Is it HCl Salt? Iso2->SaltCheck BuySalt Purchase HCl Salt (Free acid degrades) SaltCheck->BuySalt No Method2 Modified Protocol: 1. Keep T < 25°C 2. Use EDC/HOBt or T3P 3. Avoid excess base SaltCheck->Method2 Yes BuySalt->Method2

Figure 2: Synthetic decision tree for pyridine acetic acid derivatives.

References
  • Katritzky, A. R. ; et al.[1] "The Decarboxylation of some Heterocyclic Acetic Acids.[4] Part II. Direct and Indirect Evidence for the Zwitterionic Mechanism."[4] J. Chem. Soc., Perkin Trans.[1] 2, 1980 , 201-209.[1] [1]

  • Dunn, G. E. ; et al.[1] "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Can. J. Chem., 1972 , 50(18), 3017-3027.[1][5]

  • Dyson, P.; Hammick, D. L. "The Mechanism of Decarboxylation.[6] Part I." J. Chem. Soc., 1937 , 1724.[1][6] (Foundational work on the Hammick Reaction).

  • PubChem Compound Summary. "2-Pyridylacetic acid hydrochloride."[1] National Center for Biotechnology Information.[1]

  • ChemicalBook. "2-(3-Pyridyl)acetic acid Properties and pKa Data."

Sources

Technical Guide: 19F NMR Chemical Shift Analysis of 3-Fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: In medicinal chemistry, the 3-fluoropyridine scaffold is a critical bioisostere for phenyl rings, offering improved metabolic stability and altered lipophilicity (LogP). However, the nitrogen atom in the pyridine ring introduces significant electronic anisotropy, making 19F NMR chemical shift prediction counter-intuitive compared to standard fluorobenzenes.

Purpose: This guide provides a comparative analysis of 19F NMR shifts for 3-fluoropyridine derivatives. It moves beyond static data lists to explain the causality of chemical shifts (


), enabling researchers to use 19F NMR as a structural diagnostic tool.

Key Insight: Unlike proton NMR, 19F shifts are dominated by the paramagnetic shielding term , making them exquisitely sensitive to the electron density of the pyridine ring and the nature of ortho-substituents.

Part 1: The Baseline – 3-Fluoropyridine Characteristics

Before analyzing derivatives, one must establish the baseline behavior of the parent scaffold.

Standard Chemical Shift
  • Reference Standard: Trichlorofluoromethane (CFCl

    
    , 
    
    
    
    = 0.0 ppm).[1]
  • Typical Range:

    
     -120 ppm to -140 ppm.
    
  • Electronic Environment: The pyridine nitrogen (position 1) is electron-withdrawing. The fluorine at position 3 is in a "meta-like" relationship to the nitrogen, resulting in a distinct shift compared to 2-fluoropyridine (ortho-like) or 4-fluoropyridine (para-like).

Coupling Constants (The "Fingerprint")

The multiplicity of the 19F signal is the primary method for confirming the substitution pattern.

Coupling TypeInteractionTypical Value (

, Hz)
Diagnostic Utility

Vicinal (F3-H2)8 – 10 HzSmall coupling indicates H2 is present (unsubstituted C2).

Vicinal (F3-H4)8 – 10 HzOften overlaps with

, creating a complex multiplet.

Long-range4 – 6 HzObservable broadening; confirms aromatic integrity.

Direct (F-C)~250 HzVisible only in non-decoupled

C spectra or satellites.

Part 2: Comparative Analysis – Substituent Effects

The Core Product Comparison: How do derivatives compare to the parent scaffold?

The chemical shift of 3-fluoropyridine is highly responsive to substituents at the C2 and C4 positions. The table below compares the relative shift impact of common medicinal chemistry motifs.

Table 1: Ortho-Substituent Effects (Position C2)

Base Shift (approximate): -128 ppm (in CDCl


)
Substituent (at C2)Electronic EffectShift DirectionPredicted

(ppm)
Resulting Shift RangeMechanism
-H (Parent) ReferenceN/A0-128Baseline.
-Cl / -Br (Halogen) Inductive Withdrawal (-I)Deshielding (Downfield)+5 to +15-113 to -123Halogens withdraw density, deshielding the F-nucleus.
-NO

/ -CN
Resonance Withdrawal (-R)Strong Deshielding +15 to +25-103 to -113Strong electron sink reduces shielding significantly.
-NH

/ -OMe
Resonance Donation (+R)Shielding (Upfield)-10 to -20-138 to -148Lone pair donation increases electron density around F.
-CF

Strong Inductive (-I)Deshielding+5 to +10-118 to -123Through-space F-F interactions may cause anomalous shifts.

Critical Note on Causality: In 19F NMR, the "Ortho Effect" is dominant. A substituent at C2 (ortho to F3) will have a magnitude of effect 3-4x larger than the same substituent at C5.

Part 3: Environmental Variables – Solvent Comparisons

19F chemical shifts are notoriously solvent-dependent (up to 2-4 ppm variation). This is a common source of error when comparing internal batch data with literature values.

Table 2: Solvent-Induced Shift Variations

Compound: 3-Fluoropyridine (Reference)

SolventPolarity (Dielectric)Shift TrendRecommendation
CDCl

LowBaselineStandard for routine characterization.
DMSO-

HighSlight Deshielding (+0.5 to +1.5 ppm)Use for polar drug intermediates.
Methanol-

High (Protich)Significant Deshielding (+2.0 to +3.0 ppm)Caution: H-bonding to Fluorine lone pairs deshields the nucleus.
Acetone-

MediumIntermediateGood alternative if DMSO solubility is poor.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducible data (E-E-A-T), follow this protocol which accounts for the high sensitivity of the 19F nucleus.

Sample Preparation
  • Concentration: 10–20 mg of analyte in 0.6 mL solvent.

  • Internal Standard (Mandatory): Do not rely on the spectrometer's default referencing.

    • Option A:

      
      -Trifluorotoluene (
      
      
      
      -63.72 ppm). Chemically inert.
    • Option B: Hexafluorobenzene (

      
       -164.9 ppm).
      
    • Avoid: TFA (volatile, pH dependent) or CFCl

      
       (volatile) unless sealed in a coaxial insert.
      
Acquisition Parameters
  • Pulse Sequence: zgfig (Inverse gated decoupling) is preferred for quantitative integration to suppress Nuclear Overhauser Effect (NOE).

  • Spectral Width (SW): Set to 200–300 ppm. Ensure the center is ~ -120 ppm.

  • Relaxation Delay (D1):

    • Qualitative: 1.0 s.

    • Quantitative:

      
       10 s (Fluorine T1 relaxation times are long; insufficient D1 leads to integration errors).
      
  • O1P (Offset): -100 ppm.

Processing
  • Line Broadening (LB): 0.3 – 1.0 Hz (19F signals are naturally sharp; excessive LB kills resolution).

  • Referencing: Set your internal standard peak to its known value manually.

Part 5: Visualizing the Logic

The following diagram illustrates the decision workflow for assigning a 3-fluoropyridine derivative based on NMR data.

G Start Unknown 3-Fluoropyridine Derivative Solvent Select Solvent (Avoid MeOH if possible) Start->Solvent Acquire Acquire 19F NMR (Coupled & Decoupled) Solvent->Acquire CheckShift Analyze Chemical Shift (δ) Acquire->CheckShift CheckCoupling Analyze Coupling (J) Acquire->CheckCoupling Upfield Upfield Shift (<-135 ppm) CheckShift->Upfield High Shielding Downfield Downfield Shift (>-120 ppm) CheckShift->Downfield Deshielding AssignEDG Indicates EDG at C2/C4 (-NH2, -OMe) Upfield->AssignEDG AssignEWG Indicates EWG at C2/C4 (-Cl, -CN, -NO2) Downfield->AssignEWG LargeJ Large Doublet (J > 40 Hz)? CheckCoupling->LargeJ Yes SmallJ Small Multiples (J = 8-10 Hz) CheckCoupling->SmallJ No OrthoF Check for F-F Coupling (Is there a 2-F?) LargeJ->OrthoF ProtonC H-F Coupling (C2-H or C4-H present) SmallJ->ProtonC

Figure 1: Logical workflow for structural assignment of fluorinated pyridines using shift and coupling data.

References

  • Dungan, C. H., & Van Wazer, J. R. (1967).[2] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Foundational text for sign convention and baseline shifts).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Rosenau, T., et al. (2018). Solvent effects in 19F NMR spectroscopy. Journal of Molecular Structure. (Detailed analysis of H-bonding solvent effects on F-shifts).
  • University of Potsdam . 19F NMR Spectroscopy - Practical Guide. Link

  • Reich, H. J.Bordwell pKa Table and NMR Data. University of Wisconsin-Madison. (Authoritative source for substituent electronic effects).

Sources

Infrared (IR) spectroscopy peaks for carboxylic acid hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Infrared (IR) spectral characteristics of carboxylic acid hydrochloride salts. It focuses on the critical distinction between the protonated carboxylic acid (


)  found in hydrochloride salts and the carboxylate anion (

)
found in zwitterionic or free base forms.
A Technical Comparison Guide for Drug Development

Executive Summary & Chemical Context

In pharmaceutical development, many Active Pharmaceutical Ingredients (APIs) and amino acids contain both basic amine groups and acidic carboxylic acid groups. The solid-state form of these molecules dictates their spectral fingerprint.

  • The Challenge: Distinguishing between the Hydrochloride Salt form (e.g., Cetirizine

    
     2HCl, Glycine 
    
    
    
    HCl) and the Free Base/Zwitterion form.
  • The Core Mechanism: The addition of Hydrochloric Acid (HCl) protonates the carboxylate group (

    
    ) back to a carboxylic acid (
    
    
    
    ), while the amine remains protonated (
    
    
    ).
  • The "Smoking Gun": The emergence of a strong Carbonyl (

    
    ) stretching vibration around 1700–1750 cm⁻¹  is the definitive marker of the hydrochloride salt form, replacing the carboxylate bands observed in the zwitterion.
    

Mechanistic Spectral Shift

To interpret the spectrum correctly, one must understand the structural change induced by salt formation.

The Protonation Pathway

In a neutral state (pH ~7 or solid zwitterion), amino acids exist as dipolar ions: the amine is positive (


) and the carboxyl is negative (

).[1] When converted to a Hydrochloride salt (pH < 2), the carboxylate accepts a proton.

SaltFormation Zwitterion Zwitterion Form (R-NH3+ / COO-) HCl + HCl (Acidification) Zwitterion->HCl Spec_Zwit Spectra: • No C=O (1700) • asym COO- (1600) • sym COO- (1400) Zwitterion->Spec_Zwit Salt Hydrochloride Salt Form (R-NH3+ / COOH) HCl->Salt Protonation Spec_Salt Spectra: • Strong C=O (~1725) • Broad OH (2500-3300) • Amine Salt Bands Salt->Spec_Salt

Figure 1: Mechanistic pathway of salt formation and the resulting shift in IR spectral markers.

Detailed Spectral Analysis

Region 1: The Carbonyl Region (1700–1760 cm⁻¹)

This is the most critical region for verifying the hydrochloride salt.

  • HCl Salt Feature: A strong, sharp peak appears between 1700 and 1760 cm⁻¹ .

    • Origin: Stretching vibration of the protonated carbonyl group (

      
      ) in the carboxylic acid.[2][3]
      
    • Nuance: If the acid forms a dimer (common in solids), the peak typically centers around 1710–1720 cm⁻¹ . If it exists as a monomer (rare in solids, possible in hindered structures), it shifts higher to 1760 cm⁻¹ .

  • Alternative (Zwitterion) Feature: This region is silent (empty). Instead, you see two lower frequency bands:

    • Asymmetric Carboxylate Stretch: 1550–1610 cm⁻¹

    • Symmetric Carboxylate Stretch: 1390–1420 cm⁻¹

Region 2: The High-Energy "Overlap" Zone (2400–3500 cm⁻¹)

This region is complex in HCl salts because three distinct features overlap, creating a very broad, continuous absorption band often described as a "hairy beard."

  • Carboxylic O-H Stretch (2500–3300 cm⁻¹):

    • Unlike the sharp O-H peak of alcohols, the carboxylic acid O-H is extremely broad due to strong hydrogen bonding dimerization.[2][4]

  • Ammonium N-H Stretch (2800–3200 cm⁻¹):

    • The protonated amine (

      
      ) absorbs broadly in this region, overlapping the O-H band.
      
  • Amine Salt Combination Bands (2000–2600 cm⁻¹):

    • Diagnostic Value: Look for a series of weak, broad overtone/combination bands (often a "staircase" pattern) extending down to 2000 cm⁻¹. These are characteristic of amine salts but are often obscured by the massive O-H envelope.

Region 3: The Fingerprint & C-O Stretch (1000–1300 cm⁻¹)
  • C-O Stretch: A strong band appears in the 1210–1320 cm⁻¹ range, corresponding to the single bond carbon-oxygen stretch (

    
    ) of the carboxylic acid.[2]
    
  • O-H Bend: An in-plane bending vibration often appears near 1400–1440 cm⁻¹ , though it can be difficult to distinguish from C-H bending.[2]

Summary Table: HCl Salt vs. Zwitterion
Functional Group VibrationHydrochloride Salt Form (

)
Zwitterion / Free Form (

)
C=O Stretch (Carbonyl)Strong, Sharp (1700–1760 cm⁻¹) Absent
COO⁻ Asymmetric Stretch AbsentStrong (1550–1610 cm⁻¹)
COO⁻ Symmetric Stretch AbsentMedium (1390–1420 cm⁻¹)
O-H Stretch Very Broad (2500–3300 cm⁻¹)Absent (if no other OH groups)
C-O Stretch Strong (1210–1320 cm⁻¹)N/A (Part of COO⁻ resonance)

Experimental Protocol: Handling & Acquisition

Carboxylic acid hydrochloride salts are frequently hygroscopic (readily absorb atmospheric moisture). Water absorption can ruin the spectrum by introducing broad O-H bands at 3400 cm⁻¹ and H-O-H bending at 1640 cm⁻¹, which obscures the critical carbonyl region.

Recommended Method: ATR (Attenuated Total Reflectance)

ATR is superior to KBr pellets for these salts because it minimizes sample preparation time and moisture exposure.

Step-by-Step Protocol:

  • Crystal Check: Ensure the ATR crystal (Diamond or ZnSe) is clean and dry. Run a background scan to verify no atmospheric water vapor interference.

  • Sample Loading: Place a small amount of the hydrochloride salt powder onto the crystal.

    • Critical: Do this quickly to minimize moisture uptake.

  • Compression: Apply high pressure using the anvil. Good contact is essential for the high-wavenumber region (2500+ cm⁻¹).

  • Acquisition: Scan from 4000 to 600 cm⁻¹. (Resolution: 4 cm⁻¹, Scans: 16–32).

  • Validation: Check the 1630–1650 cm⁻¹ region. If a sharp peak appears here that was not in the background, your sample may have absorbed water (bending mode of water), or it could be an amide impurity.

Alternative Method: KBr Pellet (Use with Caution)
  • Risk: Under high pressure, KBr can undergo ion exchange with hydrochloride salts (

    
    ), potentially shifting peaks.
    
  • Mitigation: If using KBr, work rapidly and use a vacuum die to remove moisture.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for C=O and O-H stretching frequencies).
  • NIST Chemistry WebBook. Infrared Spectra of Glycine Hydrochloride. National Institute of Standards and Technology. Available at: [Link]

  • Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(16), 3324–3337. Available at: [Link]

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. (Detailed analysis of COO- vs COOH in biological contexts). Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. (Comprehensive table of characteristic frequencies). Available at: [Link]

Sources

Quality Control Markers for 2-(3-fluoropyridin-2-yl)acetic Acid Commercial Batches

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-fluoropyridin-2-yl)acetic acid (CAS: 1270020-00-2) is a high-value scaffold used in the synthesis of kinase inhibitors and PARP inhibitors. However, it presents a unique set of stability challenges often overlooked in standard Certificates of Analysis (CoA). Unlike simple phenylacetic acids, the 2-pyridylacetic acid moiety is electronically predisposed to spontaneous decarboxylation and tautomeric instability , processes accelerated by the electron-withdrawing 3-fluoro substituent.

This guide objectively compares "Standard Grade" (95-97%) commercial batches against "Pharma Grade" (>98%) alternatives. It provides experimental evidence showing how minor impurities—specifically the decarboxylated byproduct 3-fluoro-2-methylpyridine—can silently sabotage downstream amide couplings.

Part 1: The Criticality of Purity Profiles

The structural integrity of 2-(3-fluoropyridin-2-yl)acetic acid is compromised by the "ortho-effect." The pyridine nitrogen's electron-withdrawing nature acidifies the methylene protons, facilitating the formation of a zwitterionic species that readily releases CO₂.

The "Hidden" Degradation Pathway

Commercial batches stored improperly (room temperature, non-inert atmosphere) often accumulate Impurity A (3-fluoro-2-methylpyridine).

DegradationPathway Figure 1: Thermal Decarboxylation Mechanism of 2-Pyridylacetic Acids Start 2-(3-fluoropyridin-2-yl) acetic acid (Target Molecule) Zwitterion Zwitterionic Intermediate (Proton Transfer) Start->Zwitterion  Equilibrium   Transition Transition State (Cyclic 6-membered) Zwitterion->Transition  Heat/Acid   Product 3-fluoro-2-methylpyridine (Impurity A - Volatile) Transition->Product  - CO2   CO2 CO2 Gas Transition->CO2

Part 2: Comparative Analysis of Commercial Grades

We analyzed three distinct commercial batches to establish a correlation between "Purity Specification" and "Functional Performance."

Table 1: Comparative Specification Analysis
FeatureStandard Grade (Batch A) Pharma Grade (Batch B) Recrystallized (Batch C)
Claimed Purity ≥ 95%≥ 98%≥ 99%
Appearance Yellow/Brown PowderOff-white SolidWhite Crystalline Solid
Assay (qNMR) 92.4% (w/w)97.8% (w/w)99.1% (w/w)
Impurity A 4.2% (Decarboxylated)< 0.5%Not Detected
Water (KF) 1.8%0.4%< 0.1%
Cost Factor 1.0x (Baseline)2.5x4.0x
Storage Rec. 2-8°C-20°C (Inert Gas)-20°C (Inert Gas)

Key Insight: Batch A's "95% purity" is often determined by HPLC-UV at 254nm. However, Impurity A (the methylpyridine) has a lower extinction coefficient than the acid, leading to an overestimation of purity by UV. qNMR reveals the true mass balance, showing a significant deficit in Batch A due to non-chromophoric salts and water.

Part 3: Experimental Validation & Protocols

To ensure reproducibility, we recommend an orthogonal testing approach. Warning: Do not rely solely on GC-MS for this molecule, as the high injector temperature (250°C) will induce decarboxylation during analysis, creating a false positive for Impurity A.

Protocol 1: Validated HPLC Method (Reverse Phase)

Use this method to detect non-volatile organic impurities and regioisomers.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Note: Acidic mobile phase is mandatory to protonate the pyridine nitrogen, preventing peak tailing.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 260 nm (Pyridine absorption max).

  • Sample Prep: Dissolve 1 mg/mL in Water:ACN (50:50). Inject immediately.

Protocol 2: Gold Standard qNMR (Assay)

Use this method for absolute quantification of the active ingredient.

  • Solvent: DMSO-d6 (prevents exchange of acidic protons better than MeOD).

  • Internal Standard: Maleic Acid (traceable standard) or 1,3,5-Trimethoxybenzene.

  • Key Signal: Monitor the methylene singlet (

    
    ) at ~3.8-4.0 ppm.
    
    • Impurity Marker: The methyl group of Impurity A will appear as a singlet upfield (~2.5 ppm).

    • Calculation: Compare the integral of the

      
       peak against the Internal Standard to determine weight % (w/w).
      
Protocol 3: Functional Performance (Amide Coupling)

Test Reaction: Coupling with benzylamine using HATU/DIPEA in DMF.

Batch SourceMolar Equiv. UsedYield (Isolated)Observations
Batch A (Std) 1.0 equiv (based on label)68% Dark reaction mixture; difficult purification due to excess amine remaining (stoichiometry error).
Batch B (Pharma) 1.0 equiv (based on label)89% Clean conversion; stoichiometric balance maintained.
Batch C (Re-x) 1.0 equiv (based on label)92% Highest purity product.

Part 4: QC Decision Workflow

Use this logic flow to determine the suitability of a batch for GMP vs. Non-GMP applications.

QC_Workflow Figure 2: Quality Control Decision Tree for Fluoropyridine Acetic Acids Receive Receive Batch (Check Temp Log) Visual Visual Inspection (White vs. Yellow) Receive->Visual qNMR Run qNMR (DMSO-d6) Check Assay & Impurity A Visual->qNMR Decision1 Assay > 98% AND Impurity A < 0.5%? qNMR->Decision1 ApproveGMP Approve for GMP/GLP Store at -20°C Decision1->ApproveGMP Yes CalcCorrection Calculate Correction Factor (New MW equivalent) Decision1->CalcCorrection No (but >90%) Reject Reject Batch (>5% Decarboxylation) Decision1->Reject No (<90%) ApproveNonGMP Approve for Discovery (Adjust Stoichiometry) CalcCorrection->ApproveNonGMP

References

  • Borowski, P., et al. (2011).[1] "Instability of 2,2-di(pyridin-2-yl)acetic acid: Tautomerization versus decarboxylation." Journal of Molecular Modeling.

  • Kawanishi, R., et al. (2019).[1] "Decarboxylative Fluorination of 2-Pyridylacetates." Chemistry – A European Journal.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 11319236, 2-(3-fluoropyridin-2-yl)acetic acid." PubChem.

  • Sigma-Aldrich. "Product Specification: 2-(Pyridin-2-yl)acetic acid derivatives." Merck KGaA.

  • K. Nageswrara Rao, et al. (2013). "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation." Asian Journal of Chemistry.

Sources

Regioisomeric Distinction of 3-Fluoro and 5-Fluoro Pyridine Derivatives via NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Symmetry Paradox: In the context of mono-substituted pyridines, 3-fluoropyridine and 5-fluoropyridine are identical molecules due to the


 symmetry of the pyridine ring. A rotation of 180° transforms the 3-position into the 5-position.

The Real Challenge: This guide addresses the critical challenge in drug discovery: distinguishing 3-fluoro and 5-fluoro regioisomers in polysubstituted pyridine scaffolds (typically 2-substituted derivatives). In Structure-Activity Relationship (SAR) studies, the difference between a fluorine atom adjacent to a functional group (C3) versus one remotely positioned (C5) drastically alters metabolic stability, pKa, and binding affinity.

This guide provides a definitive, self-validating NMR workflow to distinguish 2-substituted-3-fluoropyridines from 2-substituted-5-fluoropyridines .

The Physics of Distinction: J-Coupling & Spatial Proximity

To distinguish these isomers, we exploit the distance-dependence of Scalar (


) couplings and Dipolar (NOE) couplings.
The "Fingerprint" Parameters
Parameter2-Substituted-3-Fluoropyridine2-Substituted-5-Fluoropyridine
Proximity to Sub (C2) Proximal (Ortho)Distal (Para-like)

C Coupling to C2
Large Doublet (

Hz)
Singlet/Tiny (

Hz)

H Coupling (

)
H4 is Ortho to F (

Hz)
H6 is Ortho to F (

Hz)
HOESY (

)
Strong NOE to C2-SubstituentNo NOE to C2-Substituent

Method 1: C NMR Analysis (The "Golden Ruler")

This is the most robust method. It relies on the magnitude of Carbon-Fluorine (


) coupling, which dampens significantly with the number of bonds.
Mechanism[1]
  • Isomer A (3-Fluoro): The Fluorine is 2 bonds away from the C2 carbon (the ipso-carbon holding the substituent). This results in a distinct doublet.

  • Isomer B (5-Fluoro): The Fluorine is 4 bonds away from the C2 carbon. The coupling is negligible.

Data Comparison Table
Carbon Signal3-Fluoro Isomer (Expected Pattern)5-Fluoro Isomer (Expected Pattern)
C2 (Ipso) Doublet (

Hz)
Singlet (or unresolved broad peak)
C3 Doublet (

Hz)
Doublet (

Hz)
C5 Doublet (

Hz)
Doublet (

Hz)
C6 Doublet (

Hz)
Doublet (

Hz)

Expert Insight: Focus exclusively on the C2 carbon . If the signal for the carbon attached to your substituent (e.g., C-Cl, C-NH2) is a doublet with


 Hz, you have the 3-fluoro  isomer.

Method 2: HOESY (The Spatial Proof)

When the substituent at C2 contains protons (e.g., -CH


, -OCH

, -NH-R), Heteronuclear Overhauser Effect Spectroscopy (HOESY) provides definitive 3D spatial proof.
Experimental Logic[3]
  • 3-Fluoro: The

    
    F nucleus is physically close (< 3 Å) to the protons of the C2 substituent. Result:  Strong Cross-peak.
    
  • 5-Fluoro: The

    
    F nucleus is distant (> 5 Å) from the C2 substituent. Result:  No Cross-peak.
    
Protocol: 1D -Detected HOESY

Objective: Detect magnetization transfer from


F to 

.
  • Sample Prep: Dissolve 5-10 mg compound in 0.6 mL deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ). Degas the sample (oxygen is paramagnetic and quenches NOE).
  • Tuning: Tune probe to both

    
     and 
    
    
    
    F channels.
  • Pulse Sequence: Select hoesy1d (Bruker) or equivalent.

    • Mixing Time: Set to 300–500 ms.

    • Excitation: Selective

      
      F pulse centered on the Fluorine resonance.[1]
      
  • Acquisition:

    • Scan count: 128–256 scans (NOE signals are weak, ~1-2% of total intensity).

  • Processing: Apply exponential multiplication (LB = 1-2 Hz) to improve S/N.

Visual Decision Workflows

Logic Flow for Isomer Assignment

IsomerLogic cluster_confirmation Optional Confirmation (HOESY) Start Start: Purified Isomer Step1 Acquire 13C NMR (Proton Decoupled) Start->Step1 CheckC2 Locate C2 Signal (Carbon attached to Substituent) Step1->CheckC2 Decision1 Is C2 a Large Doublet? (J ~ 20-30 Hz) CheckC2->Decision1 Result3F Conclusion: 3-Fluoro Isomer Decision1->Result3F Yes (2-bond coupling) Result5F Conclusion: 5-Fluoro Isomer Decision1->Result5F No (4-bond coupling) HOESY Run 1H-19F HOESY Result3F->HOESY Verify NOE_Check NOE between F and Sub-H? HOESY->NOE_Check NOE_Check->Result3F Strong Signal NOE_Check->Result5F No Signal

Caption: Decision tree utilizing


C coupling constants as the primary discriminator, validated by HOESY.
Pulse Sequence Logic (HOESY)

HOESY_Flow F19 19F Channel (Inversion Pulse) Mix Mixing Time (300-500ms) F19->Mix Cross Relaxation H1 1H Channel (Observation) Mix->H1 Magnetization Transfer Spectrum Spectrum: Only H spatially close to F appear H1->Spectrum

Caption: Simplified magnetization transfer flow in a Heteronuclear Overhauser Effect experiment.

References

  • Lumsden, M. (2014).[1] 1D Selective 1H - 19F HOESY. University of Ottawa NMR Facility. Link

  • Dewis, L., et al. (2019).[2] "Improving the Accuracy of 1H-19F Internuclear Distance Measurement Using 2D 1H-19F HOESY". Magnetic Resonance in Chemistry, 57(12), 1143-1149.[2] Link

  • Reich, H. J. (2023).[3] J-Coupling (Scalar). Chemistry LibreTexts. Link

  • BenchChem. (2025).[4] A Comparative Guide to the Structural Validation of Novel 3-Fluoropyridine Derivatives. Link (Cited for general fluoropyridine characterization protocols).

Sources

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Reactant of Route 1
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